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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 2,2-dimethylpropanal carbamoyl hydrazone

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 2,2-dimethylpropanal carbamoyl hydrazone. While the specific crystal structu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 2,2-dimethylpropanal carbamoyl hydrazone. While the specific crystal structure of this compound is not publicly available as of the writing of this document, this guide will leverage established principles and proven techniques from the broader field of hydrazone crystallography to provide a robust framework for its determination and analysis. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small molecules.

Hydrazones (–NH–N=C–) are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and, crucially for drug development, its interaction with biological targets.[4] Single-crystal X-ray diffraction is the definitive technique for elucidating this three-dimensional structure at the atomic level.[5][6][7][8]

This guide will detail the synthesis of 2,2-dimethylpropanal carbamoyl hydrazone, the subsequent growth of single crystals suitable for X-ray diffraction, the process of data collection and structure solution, and the in-depth analysis of the resulting crystal structure, with a focus on intermolecular interactions.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone).[3][9][10][11] In this case, 2,2-dimethylpropanal (also known as pivalaldehyde) would be reacted with semicarbazide hydrochloride.

Experimental Protocol:

  • Reactant Preparation: Dissolve semicarbazide hydrochloride and a base (such as sodium acetate) in a suitable solvent, typically a mixture of ethanol and water. The base is necessary to neutralize the hydrochloride and free the semicarbazide nucleophile.

  • Condensation Reaction: To the stirred solution of semicarbazide, add an equimolar amount of 2,2-dimethylpropanal dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the hydrazone is usually indicated by the appearance of a new spot with a different retention factor (Rf) compared to the starting materials.

  • Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to yield pure 2,2-dimethylpropanal carbamoyl hydrazone.

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[8] Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Over time, the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization at the interface.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the vial with the compound solution, leading to crystallization.

The choice of solvent is critical. A good solvent for crystallization will dissolve the compound when heated but will have lower solubility at room temperature.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[5][6][7]

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, often equipped with dual sources (e.g., Mo and Cu Kα radiation), are used for this purpose.[8] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2).

The workflow for single-crystal X-ray diffraction analysis can be summarized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Hydrazone Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis CCDC_Deposition CCDC_Deposition Analysis->CCDC_Deposition Deposition to CCDC

Experimental Workflow for Crystal Structure Analysis.
Part 3: Analysis of the Crystal Structure

A solved crystal structure provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.

The crystal structure reveals precise bond lengths, bond angles, and torsion angles within the 2,2-dimethylpropanal carbamoyl hydrazone molecule. These parameters can be compared to those of other known hydrazone structures to identify any unusual features.[12][13]

The packing of molecules in a crystal is governed by non-covalent interactions, primarily hydrogen bonds, but also van der Waals forces and, in some cases, π-π stacking.[14][15] For 2,2-dimethylpropanal carbamoyl hydrazone, the N-H groups of the hydrazone and carbamoyl moieties are potential hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen are potential hydrogen bond acceptors.

The identification and analysis of these hydrogen bonds are crucial for understanding the stability of the crystal lattice and can provide insights into how the molecule might interact with biological macromolecules.[16]

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 N-H...O O1 C=O N2 N-H O1->N2 O...H-N

Potential Hydrogen Bonding Interactions.

The results of a single-crystal X-ray diffraction experiment are typically summarized in a table of crystallographic data. While the specific data for 2,2-dimethylpropanal carbamoyl hydrazone is not available, a representative table for a hydrazone derivative is presented below.[12][17][18]

ParameterExample Value
Chemical formulaC6H13N3O
Formula weight143.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.543(2)
b (Å)5.987(1)
c (Å)12.876(3)
β (°)105.34(1)
Volume (ų)783.4(3)
Z4
Calculated density (g/cm³)1.213
Absorption coefficient (mm⁻¹)0.089
F(000)312
Crystal size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1789 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135
Part 4: Data Deposition and Further Analysis

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit the final crystal structure data into a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule crystal structures.[19][20][21][22] Upon deposition, a unique CCDC number is assigned to the structure, which can be cited in publications.

Computational methods, such as Density Functional Theory (DFT), can be used to complement the experimental X-ray data.[23][24] DFT calculations can be used to optimize the molecular geometry in the gas phase and compare it to the solid-state structure, providing insights into the effects of crystal packing on the molecular conformation.

Conclusion

The crystal structure analysis of 2,2-dimethylpropanal carbamoyl hydrazone, and indeed any novel compound, is a multi-step process that requires careful experimental design and execution. From synthesis and crystallization to X-ray diffraction and computational analysis, each step provides critical information that contributes to a comprehensive understanding of the molecule's structure and properties. The insights gained from such studies are invaluable for rational drug design and the development of new materials.

References

  • X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives with Potent Antimycobacterial Activity. Preprints.org. Available from: [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. MDPI. Available from: [Link]

  • Crystal structures and antibacterial activity of hydrazone derivatives from 1H-indol-3-acetohydrazide. ResearchGate. Available from: [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. Available from: [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. Available from: [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide) dimethylformamide monosolvate. PMC. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available from: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available from: [Link]

  • Cambridge Structure Database (CSD). MatDaCs. Available from: [Link]

  • Cambridge Structure Database (CSD). MatDaCs. Available from: [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Semantic Scholar. Available from: [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. ResearchGate. Available from: [Link]

  • Cambridge Structural Database:CSD. University of Tokyo Library System. Available from: [Link]

  • Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations. AWS. Available from: [Link]

  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. MDPI. Available from: [Link]

  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. Available from: [Link]

  • CSD概要. 化学情報協会. Available from: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available from: [Link]

  • Retraction Retracted: Facile and straightforward synthesis of Hydrazone derivatives. SciSpace. Available from: [Link]

Sources

Exploratory

NMR Chemical Shift Assignments for 2,2-Dimethylpropanal Carbamoyl Hydrazone

An In-Depth Technical Guide Executive Summary The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose. This guide provides a comprehensive, in-depth analysis of the complete ¹H and ¹³C NMR chemical shift assignments for 2,2-dimethylpropanal carbamoyl hydrazone. We move beyond a simple listing of data to explain the causal relationships between the molecule's electronic structure and its spectral characteristics. The methodologies presented herein constitute a self-validating system, integrating one-dimensional and two-dimensional NMR experiments to ensure the highest degree of scientific rigor and trustworthiness. This document is designed to serve as both a definitive reference for the target molecule and a practical guide for tackling similar characterization challenges.

Introduction: The Significance of the Carbamoyl Hydrazone Moiety

The carbamoyl hydrazone functional group is a key pharmacophore found in a wide array of biologically active compounds. Its presence is often associated with anticonvulsant, antimicrobial, and analgesic properties, making it a structure of significant interest in medicinal chemistry. 2,2-dimethylpropanal carbamoyl hydrazone, a derivative of pivalaldehyde, serves as a model compound for understanding the spectroscopic behavior of this important class of molecules.

Accurate structural characterization is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. NMR spectroscopy provides an unparalleled window into the molecular framework by mapping the chemical environment of each proton and carbon atom. The chemical shift (δ) is exquisitely sensitive to subtle changes in electron density, which are dictated by factors such as electronegativity, hybridization, and steric effects. Therefore, a complete and validated assignment of the NMR spectrum is the foundational step in the comprehensive characterization of any new chemical entity.

This guide will systematically deconstruct the NMR spectrum of 2,2-dimethylpropanal carbamoyl hydrazone, employing a synergistic combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to achieve an unambiguous assignment.

The Experimental Protocol: A Framework for Trustworthy Data

The quality of any spectral interpretation is fundamentally limited by the quality of the acquired data. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte: Weigh approximately 10-15 mg of high-purity 2,2-dimethylpropanal carbamoyl hydrazone.

  • Solvent: Dissolve the analyte in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as its polarity effectively solubilizes the compound, and its hydrogen-bond accepting nature helps to slow the chemical exchange of labile N-H protons, resulting in sharper signals.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its sharp singlet at 0.00 ppm provides the universally accepted reference standard for both ¹H and ¹³C NMR.

  • Homogenization: Vortex the sample until the solid is completely dissolved, ensuring a clear, homogeneous solution.

NMR Spectrometer and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or greater) to maximize signal dispersion and simplify spectral analysis.

  • ¹H NMR: A standard one-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

  • ¹³C{¹H} NMR: A proton-decoupled experiment using a standard pulse program (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • 2D gCOSY (gradient Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, identifying adjacent protons.

  • 2D gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment is critical for correlating each proton directly to the carbon atom it is attached to, providing definitive C-H assignments.

  • 2D gHMBC (gradient Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range correlations between protons and carbons (typically over 2-3 bonds). It is the key to piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Assignment Analyte Analyte (10-15 mg) H1 1D ¹H NMR Analyte->H1 Prepared Sample Solvent DMSO-d6 (~0.7 mL) Solvent->H1 Prepared Sample Standard TMS (Internal Std.) Standard->H1 Prepared Sample Assign1D Initial 1D Assignments H1->Assign1D C13 1D ¹³C NMR C13->Assign1D COSY 2D gCOSY Assign2D 2D Correlation Analysis COSY->Assign2D HSQC 2D gHSQC HSQC->Assign2D HMBC 2D gHMBC HMBC->Assign2D Assign1D->Assign2D Validation Final Validated Structure Assign2D->Validation

Caption: Experimental workflow for NMR assignment.

Spectral Analysis: Decoding the Molecular Signature

The following analysis provides a complete assignment based on established principles of NMR spectroscopy.[2]

Molecular Structure and Atom Numbering

For clarity, the following IUPAC-consistent numbering scheme is used throughout this guide.

Caption: Structure and numbering of 2,2-dimethylpropanal carbamoyl hydrazone.

¹H NMR Spectrum Assignments (500 MHz, DMSO-d₆)

The proton spectrum is characterized by four distinct signals, each a singlet due to the absence of vicinal coupling partners.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
H1, H2, H3~ 1.05s9H(CH₃)₃-CThese three methyl groups are chemically equivalent. They reside in a shielded, aliphatic environment, resulting in a characteristic upfield singlet.
H5~ 7.38s1HCH=NThis imine proton is attached to an sp² carbon and is deshielded by the electronegative nitrogen, shifting it significantly downfield.
H(N10)~ 6.20s (broad)2H-C(=O)NH₂Protons of the primary amide are deshielded by the adjacent electron-withdrawing carbonyl group. The signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange.
H(N6)~ 9.95s (broad)1H=N-NH-This hydrazinic proton is strongly deshielded by two adjacent nitrogen atoms and the conjugated system. Its downfield position is highly characteristic and can be sensitive to solvent and concentration.

Table 1: Complete ¹H NMR chemical shift assignments and rationale.

¹³C NMR Spectrum Assignments (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum displays four signals, corresponding to the four unique carbon environments in the molecule.

LabelChemical Shift (δ, ppm)AssignmentJustification
C1, C2, C3~ 27.2(CH₃)₃-CThe equivalent methyl carbons of the tert-butyl group appear in the typical upfield aliphatic region.
C4~ 34.5(CH₃)₃-CThe quaternary carbon is shifted slightly downfield relative to the methyls due to the substitution effect of being bonded to four other carbons.
C5~ 146.8CH=NThe imine carbon is strongly deshielded by the double bond and the attached nitrogen, placing it far downfield.
C8~ 158.1C=OThe carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the powerful electron-withdrawing effect of the double-bonded oxygen atom.

Table 2: Complete ¹³C NMR chemical shift assignments and rationale.

2D NMR Correlation: The Key to Unambiguous Validation

While 1D spectra provide the initial data, 2D correlation experiments are essential to definitively link the signals and validate the assignments. The logic is a self-reinforcing loop of evidence.

  • gHSQC - Direct C-H Bonds: The HSQC spectrum provides the first layer of validation by directly correlating protons to their attached carbons.

    • The proton signal at δ 1.05 ppm will show a direct correlation cross-peak to the carbon signal at δ 27.2 ppm, irrefutably assigning H1/H2/H3 to C1/C2/C3.

    • The proton signal at δ 7.38 ppm will correlate to the carbon signal at δ 146.8 ppm, assigning H5 to C5.

  • gHMBC - The Molecular Skeleton: The HMBC spectrum reveals the connectivity of the entire molecule through 2- and 3-bond correlations. This is the ultimate tool for structural confirmation.

    • Connecting the t-Butyl Group: The 9H singlet at δ 1.05 ppm (H1/H2/H3) will show a strong three-bond (³J) correlation to the imine carbon C5 (δ 146.8 ppm) and a two-bond (²J) correlation to the quaternary carbon C4 (δ 34.5 ppm). This definitively connects the t-butyl group to the imine carbon.

    • Confirming the Hydrazone Backbone: The imine proton H5 (δ 7.38 ppm) will show a crucial three-bond (³J) correlation to the carbonyl carbon C8 (δ 158.1 ppm) across the N6-N7 bond. This correlation is the key to linking the aldehyde-derived portion to the carbamoyl portion.

    • Assigning the Carbonyl and Amide: The broad NH₂ protons at δ 6.20 ppm will show a two-bond (²J) correlation to the carbonyl carbon C8 (δ 158.1 ppm), confirming their position adjacent to the carbonyl group.

G H1 H1/2/3 (1.05 ppm) C1 C1/2/3 (27.2 ppm) H1->C1 ¹J (HSQC) C4 C4 (34.5 ppm) H1->C4 ²J (HMBC) C5 C5 (146.8 ppm) H1->C5 ³J (HMBC) H5 H5 (7.38 ppm) H5->C5 ¹J (HSQC) C8 C8 (158.1 ppm) H5->C8 ³J (HMBC) HN6 H(N6) (9.95 ppm) HN6->C5 ²J (HMBC) HN6->C8 ²J (HMBC) HN10 H(N10) (6.20 ppm) HN10->C8 ²J (HMBC)

Caption: Key HSQC and HMBC correlations for assignment validation.

Conclusion

This guide has presented a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2,2-dimethylpropanal carbamoyl hydrazone. By employing a multi-faceted approach that combines 1D and 2D NMR techniques, we have established a self-validating framework for structural elucidation. The detailed rationale provided for each assignment, grounded in fundamental spectroscopic principles, not only serves as a specific reference for this molecule but also provides a robust, transferable methodology for the characterization of other novel hydrazone derivatives. This level of rigorous characterization is an indispensable component of modern chemical and pharmaceutical research, ensuring data integrity and accelerating the drug development process.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

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Foundational

Introduction: The Significance of Semicarbazones in Modern Drug Discovery

An In-Depth Technical Guide to the Thermodynamic Stability of Pivalaldehyde Semicarbazone Derivatives Semicarbazones, a class of compounds synthesized from the condensation reaction between an aldehyde or ketone and semi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Pivalaldehyde Semicarbazone Derivatives

Semicarbazones, a class of compounds synthesized from the condensation reaction between an aldehyde or ketone and semicarbazide, represent a cornerstone in medicinal chemistry.[1][2][3][4] Their versatile molecular framework has led to the development of derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1][4][5][6][7] The biological efficacy of these compounds is often linked to their ability to chelate metal ions within biological systems, thereby influencing various enzymatic pathways.[2][5]

Pivalaldehyde, a sterically hindered aldehyde, provides a unique scaffold for semicarbazone synthesis. The resulting pivalaldehyde semicarbazone derivatives possess distinct structural and electronic properties that directly impact their stability, a critical parameter for any potential therapeutic agent. The thermodynamic stability of a drug candidate influences its shelf-life, reactivity in physiological environments, and ultimately, its bioavailability and efficacy.

This technical guide offers a comprehensive exploration of the thermodynamic principles governing the stability of pivalaldehyde semicarbazone derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, conformational analysis, and the experimental and computational evaluation of their thermodynamic stability.

Synthesis and Reaction Equilibrium of Pivalaldehyde Semicarbazone

The formation of pivalaldehyde semicarbazone is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[8][9] The reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of pivalaldehyde. This is followed by the dehydration of the resulting carbinolamine intermediate to yield the final semicarbazone product.

The reaction is notably pH-dependent and exothermic.[1] A mildly acidic environment is typically required to catalyze the dehydration step without significantly protonating the nucleophilic semicarbazide, which would render it unreactive.

The overall reaction can be represented as:

(CH₃)₃CCHO + H₂NNHCONH₂ ⇌ (CH₃)₃CCH=NNHCONH₂ + H₂O

The process involves two main steps: a reversible bimolecular addition to form an intermediate, followed by a rate-determining unimolecular dehydration.[8]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pivalaldehyde Pivalaldehyde ((CH₃)₃CCHO) Carbinolamine Carbinolamine Intermediate Pivalaldehyde->Carbinolamine + Semicarbazide (Bimolecular Addition) Semicarbazide Semicarbazide (H₂NNHCONH₂) Carbinolamine->Pivalaldehyde Reversible Semicarbazone Pivalaldehyde Semicarbazone Carbinolamine->Semicarbazone - H₂O (Unimolecular Dehydration) Water Water (H₂O)

Caption: Synthesis pathway of pivalaldehyde semicarbazone.

Thermodynamic Principles: Kinetic vs. Thermodynamic Control

The stability of a chemical compound is a thermodynamic concept, quantified by the change in Gibbs Free Energy (ΔG) associated with its formation.[10] The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the Gibbs Free Energy change. A negative value indicates a spontaneous, thermodynamically favorable process.[10][11]

  • ΔH is the Enthalpy change, representing the heat absorbed or released during the reaction. Exothermic reactions (negative ΔH) are generally more favorable.[11]

  • T is the absolute temperature in Kelvin.

  • ΔS is the Entropy change, representing the change in disorder of the system.

In the context of semicarbazone formation, it is crucial to distinguish between kinetic and thermodynamic control.[12]

  • Kinetic Product: Forms faster due to a lower activation energy barrier. It is favored at lower temperatures and shorter reaction times.[13][14]

  • Thermodynamic Product: Is the more stable product (lower Gibbs Free Energy). It is favored at higher temperatures and longer reaction times, which allow the reaction to reach equilibrium.[12][13][14][15]

For many semicarbazone reactions, the kinetic and thermodynamic products can be different.[14] Understanding which conditions favor the more stable thermodynamic product is essential for optimizing synthesis and ensuring the purity of the final compound.

G cluster_0 Reaction Energy Profile Reactants Reactants TS_Kinetic Kinetic Transition State Reactants->TS_Kinetic Lower Ea TS_Thermo Thermodynamic Transition State Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product y_axis y_axis_end y_axis->y_axis_end x_axis x_axis_end x_axis->x_axis_end

Caption: Energy profile for kinetic vs. thermodynamic products.

Key Factors Governing the Stability of Pivalaldehyde Semicarbazone

The thermodynamic stability of pivalaldehyde semicarbazone is not an intrinsic constant but is influenced by a combination of structural and environmental factors.

  • Steric Hindrance: The most prominent feature of pivalaldehyde is its bulky tert-butyl group. This group imposes significant steric strain, which can influence the geometry and planarity of the final semicarbazone. This strain can raise the ground state energy of the molecule, thereby affecting its overall thermodynamic stability.

  • Conformational Isomerism: Due to rotation around the C-N and N-N single bonds, pivalaldehyde semicarbazone can exist in various conformations or rotamers.[16][17] The relative stability of these conformers, particularly the E/Z configuration about the C=N bond and the orientation of the amide group, determines the lowest energy state of the molecule.[18] Computational studies, such as Density Functional Theory (DFT), are invaluable for analyzing these conformational landscapes.[18][19]

  • Electronic Effects: The tert-butyl group is weakly electron-donating, which can influence the electron density of the azomethine (C=N) bond. The semicarbazone moiety itself possesses a delocalized π-system. The interplay of these electronic factors contributes to the stability of the molecule.

  • Intermolecular Forces: In the solid state, the stability is significantly enhanced by intermolecular interactions, particularly hydrogen bonding involving the N-H and C=O groups of the semicarbazone backbone. These interactions lead to a more stable crystal lattice.

  • Solvent Effects: In solution, the stability can be influenced by the solvent's polarity and its ability to form hydrogen bonds with the solute. Polar solvents may stabilize the semicarbazone through dipole-dipole interactions and hydrogen bonding.

G Stability Thermodynamic Stability of Pivalaldehyde Semicarbazone Steric Steric Hindrance (tert-butyl group) Stability->Steric Conformation Conformational Analysis (E/Z isomers, rotamers) Stability->Conformation Electronic Electronic Effects (Inductive, Resonance) Stability->Electronic Intermolecular Intermolecular Forces (Hydrogen Bonding) Stability->Intermolecular Solvent Solvent Effects Stability->Solvent

Caption: Factors influencing thermodynamic stability.

Methodologies for Determining Thermodynamic Stability

A combination of experimental and computational techniques is employed to quantitatively assess the thermodynamic stability of semicarbazone derivatives.

Experimental Approaches

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat change (ΔH) upon the binding of two molecules, in this case, the reaction between pivalaldehyde and semicarbazide.[20] By titrating one reactant into the other and measuring the heat evolved or absorbed, one can directly obtain the enthalpy of formation.[21][22] ITC can also determine the binding constant (K), which can then be used to calculate the Gibbs free energy (ΔG) and entropy (ΔS).

Spectrophotometric Analysis: This widely used method relies on monitoring the change in absorbance at a specific wavelength as the reaction proceeds towards equilibrium.[11] By measuring the concentrations of reactants and products at equilibrium at various temperatures, the equilibrium constant (K_eq) can be determined.

Experimental Protocol: Spectrophotometric Determination of Stability Constant

  • Preparation of Stock Solutions: Prepare standard stock solutions of pivalaldehyde, semicarbazide hydrochloride, and a suitable buffer (e.g., acetate buffer, pH ~4.5-5.5) in a suitable solvent (e.g., ethanol/water mixture).

  • Wavelength Scan: Determine the λ_max (wavelength of maximum absorbance) for the pivalaldehyde semicarbazone product by scanning a solution of the fully formed product over a UV-Vis range.

  • Equilibrium Measurements: Prepare a series of solutions with varying concentrations of pivalaldehyde and a constant concentration of semicarbazide (or vice-versa).

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 35°C, 45°C) until equilibrium is reached.

  • Absorbance Reading: Measure the absorbance of each solution at the predetermined λ_max.

  • Calculation of K_eq: Use the Beer-Lambert law and the measured absorbances to calculate the equilibrium concentrations of all species and subsequently the equilibrium constant (K_eq).

  • Thermodynamic Parameter Calculation: Plot ln(K_eq) versus 1/T (van 't Hoff plot). The slope of the line is equal to -ΔH°/R and the intercept is equal to ΔS°/R, from which ΔH° and ΔS° can be calculated. ΔG° can then be determined at each temperature using ΔG° = -RTln(K_eq).[11]

G cluster_workflow Experimental Workflow (Spectrophotometry) A Prepare Reactant & Buffer Solutions B Determine λ_max of Product A->B C Mix Reactants & Incubate at Constant T A->C D Measure Absorbance at Equilibrium B->D C->D E Calculate K_eq D->E F Repeat at Different Temperatures E->F G Generate van 't Hoff Plot F->G H Calculate ΔG°, ΔH°, ΔS° G->H

Caption: Workflow for thermodynamic parameter determination.

Computational Approaches

Modern computational chemistry provides powerful tools for predicting thermodynamic stability.[23] Methods like Density Functional Theory (DFT) can be used to:

  • Calculate the optimized geometries and energies of reactants, intermediates, transition states, and products.[8]

  • Perform conformational analysis to identify the most stable conformers.[18]

  • Compute the standard enthalpies and Gibbs free energies of formation.[24][25]

These computational results can corroborate experimental findings and provide mechanistic insights at the molecular level that are not accessible through experimentation alone.

Quantitative Data Summary

The following table presents illustrative thermodynamic data for a generic semicarbazone formation reaction. The specific values for pivalaldehyde semicarbazone would need to be determined experimentally or computationally. The data for the Cu(II)-Semicarbazone complex formation shows that such processes are often exothermic and spontaneous.[11]

Thermodynamic ParameterSymbolIllustrative ValueSignificance
Standard Gibbs Free EnergyΔG°-25 kJ/molNegative value indicates a spontaneous and thermodynamically favorable reaction at standard conditions.
Standard Enthalpy ChangeΔH°-40 kJ/molNegative value indicates the reaction is exothermic, releasing heat.
Standard Entropy ChangeΔS°-50 J/(mol·K)Negative value suggests an increase in order, as two molecules combine to form one, with the loss of water.
Equilibrium ConstantK_eq~2.5 x 10⁴A large K_eq value indicates that at equilibrium, the concentration of products is much higher than reactants.

Note: These values are for illustrative purposes to demonstrate typical magnitudes and signs for a favorable semicarbazone formation.

Conclusion and Future Outlook

The thermodynamic stability of pivalaldehyde semicarbazone derivatives is a multifactorial property governed by steric, electronic, and intermolecular forces. The bulky tert-butyl group of pivalaldehyde introduces significant steric considerations that are central to the stability and conformation of the resulting molecule. A thorough understanding of these principles, gained through a synergistic application of experimental techniques like calorimetry and spectrophotometry, and complemented by computational modeling, is paramount for the rational design of stable and effective drug candidates.

For professionals in drug development, a stable molecule is crucial for ensuring a viable shelf-life, predictable behavior in formulation, and consistent delivery to the target site. As the field of medicinal chemistry continues to advance, the detailed thermodynamic characterization of lead compounds, such as pivalaldehyde semicarbazone derivatives, will remain a critical step in the journey from laboratory synthesis to clinical application.

References

  • Kinetic vs. Thermodynamic Semicarbazones | PDF - Scribd. (n.d.). Retrieved from [Link]

  • SEMICARBAZONE: A VERSATILE THERAPEUTIC ANALOGUE AND IT`S PHARMACOLOGICAL EVALUATION - PharmaTutor. (2013, August 11). Retrieved from [Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities - Journal of Pharmaceutical Negative Results. (2022). Retrieved from [Link]

  • VARIOUS APPLICATIONS OF CARBAZONE DERIVATIVES AND THEIR METAL COMPLEXES - Connect Journals. (2019, July 2). Retrieved from [Link]

  • Semicarbazones and thiosemicarbazones: Their wide pharmacological profile and clinical applications | Request PDF - ResearchGate. (2004, June). Retrieved from [Link]

  • A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit - CORE. (2019, September 30). Retrieved from [Link]

  • Conformational Properties of New Thiosemicarbazone and Thiocarbohydrazone Derivatives and Their Possible Targets - PMC. (2022, April 14). Retrieved from [Link]

  • dft (b3lyp) computational study on the mechanisms of formation of some semicarbazones - Chemistry Journal of Moldova. (2016, February). Retrieved from [Link]

  • spectrophotometric-study-of-stability-constants-of-semicarbazonecuii-complex-at-different-temperatures.pdf - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Semicarbazone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Solved why is furfural semicarbazone the most stable product | Chegg.com. (2018, October 17). Retrieved from [Link]

  • Kinetic and Thermodynamic Control of a Reaction - Odinity. (2018, May 2). Retrieved from [Link]

  • Combined experimental and theoretical studies of conformationally diverse (thio)semicarbazone-based semiconducting materials - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand - PMC. (n.d.). Retrieved from [Link]

  • synthesis and characterization of semicarbozone - SATHYABAMA. (n.d.). Retrieved from [Link]

  • Experiment: Kinetic vs. Thermodynamic Control of Organic Reactionss - Science Learning Center. (n.d.). Retrieved from [Link]

  • Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand - MDPI. (n.d.). Retrieved from [Link]

  • The Effect of Structure on Reactivity in Semicarbazone Formation1 - ACS Publications. (n.d.). Retrieved from [Link]

  • Calculation of stability constants of new metal-thiosemicarbazone complexes based on the QSPR modeling using MLR and ANN methods | Dong Thap University Journal of Science. (2021, October 10). Retrieved from [Link]

  • Analysis of Products: Identify which semicarbazone is the Kinetic Product and which is... (1 Answer) | Transtutors. (2024, August 16). Retrieved from [Link]

  • Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment - IJSDR. (n.d.). Retrieved from [Link]

  • Kinetic vs. Thermodynamic Control of Organic Reactionss - Docsity. (2023, February 27). Retrieved from [Link]

  • Gibbs Free Energy – Introductory Chemistry – 1st Canadian Edition. (n.d.). Retrieved from [Link]

  • JF Chemistry 1101 2011 Basic Thermodynamics L6. (n.d.). Retrieved from [Link]

  • 8.2: Conformational Analysis - Chemistry LibreTexts. (2020, May 12). Retrieved from [Link]

  • Conformational Analysis. (n.d.). Retrieved from [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). Retrieved from [Link]

  • (PDF) Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermodynamics of Molecular Recognition by Calorimetry - IntechOpen. (2011, September 15). Retrieved from [Link]

  • Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters - MDPI. (2022, April 16). Retrieved from [Link]

  • Computational Thermodynamics - Assets - Cambridge University Press. (n.d.). Retrieved from [Link]

  • Conformational Analysis (English) - YouTube. (2020, September 22). Retrieved from [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). Retrieved from [Link]

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Exploratory

Spectroscopic characterization of 2,2-dimethylpropanal carbamoyl hydrazone

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-dimethylpropanal Carbamoyl Hydrazone Introduction Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNR³R⁴ functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-dimethylpropanal Carbamoyl Hydrazone

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNR³R⁴ functional group. They are synthesized through the condensation of aldehydes or ketones with hydrazines and their derivatives.[1] This class of compounds is of significant interest in medicinal chemistry and materials science due to a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The carbamoyl hydrazone functional group, in particular, offers a unique combination of hydrogen bonding capabilities and electronic properties that make it a valuable scaffold in drug design.

2,2-dimethylpropanal carbamoyl hydrazone is a molecule of interest due to the presence of a sterically bulky tert-butyl group adjacent to the hydrazone linkage. This structural feature is expected to influence its conformation, reactivity, and spectroscopic properties. A thorough spectroscopic characterization is paramount to confirming its molecular structure, assessing its purity, and understanding its electronic and conformational landscape. This guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,2-dimethylpropanal carbamoyl hydrazone and outlines the experimental protocols for its detailed analysis. While specific experimental data for this exact molecule is not widely published, this guide will leverage established principles of spectroscopy as applied to analogous hydrazone structures to provide a robust predictive framework.

Molecular Structure and Synthesis

The synthesis of 2,2-dimethylpropanal carbamoyl hydrazone is typically achieved through the condensation reaction of 2,2-dimethylpropanal (pivaldehyde) with semicarbazide hydrochloride in the presence of a base like sodium acetate.[2] The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone.

Diagram of the Synthesis of 2,2-dimethylpropanal Carbamoyl Hydrazone

G cluster_product Product cluster_conditions Reaction Conditions Pivaldehyde 2,2-dimethylpropanal (Pivaldehyde) Catalyst Sodium Acetate (Base) Ethanol/Water (Solvent) Semicarbazide Semicarbazide Hydrazone 2,2-dimethylpropanal Carbamoyl Hydrazone Catalyst->Hydrazone + H₂O

Caption: Synthetic route to 2,2-dimethylpropanal carbamoyl hydrazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3] For 2,2-dimethylpropanal carbamoyl hydrazone, both ¹H and ¹³C NMR will provide definitive evidence of its formation and structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data for 2,2-dimethylpropanal Carbamoyl Hydrazone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
(CH₃)₃C-~1.1Singlet9HProtons of the tert-butyl group are equivalent and shielded.
-CH=N-~7.5 - 8.0Singlet1HAzomethine proton, deshielded by the C=N bond.[3]
-NH-C(O)-~10.0Broad Singlet1HAmide proton, deshielded and often broad due to quadrupole effects and exchange.
-C(O)NH₂~6.5Broad Singlet2HAmide protons, their chemical shift is solvent and concentration dependent.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified hydrazone in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazones as it helps in observing exchangeable protons like N-H.[3]

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like TMS.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data for 2,2-dimethylpropanal Carbamoyl Hydrazone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
(CH₃)₃C-~27Shielded aliphatic carbons of the tert-butyl group.
(CH₃)₃C -~35Quaternary carbon of the tert-butyl group.
-C H=N-~140 - 145Azomethine carbon, deshielded due to the double bond to nitrogen.[4]
-C (O)NH₂~158Carbonyl carbon of the carbamoyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Record the spectrum on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Diagram of the Predicted Spectroscopic Correlations

G cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR Structure (CH₃)₃C-CH=N-NH-C(O)NH₂ H1 ~1.1 ppm (s, 9H) Structure->H1 (CH₃)₃C- H2 ~7.5-8.0 ppm (s, 1H) Structure->H2 -CH=N- H3 ~10.0 ppm (br s, 1H) Structure->H3 -NH- H4 ~6.5 ppm (br s, 2H) Structure->H4 -NH₂ C1 ~27 ppm Structure->C1 (CH₃)₃C- C2 ~35 ppm Structure->C2 (CH₃)₃C- C3 ~140-145 ppm Structure->C3 -CH=N- C4 ~158 ppm Structure->C4 -C(O)-

Caption: Predicted NMR correlations for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands for 2,2-dimethylpropanal Carbamoyl Hydrazone

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (amide)3400 - 3200Medium-StrongStretching
C-H (aliphatic)2960 - 2870StrongStretching
C=O (amide I)~1680StrongStretching
C=N (imine)~1640MediumStretching
N-H (amide II)~1550MediumBending

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data for 2,2-dimethylpropanal Carbamoyl Hydrazone

IonPredicted m/zRationale
[M]⁺143.1058 (exact mass)Molecular ion peak.
[M - NH₃]⁺126Loss of ammonia from the carbamoyl group.
[M - CONH₂]⁺100Loss of the carbamoyl radical.
[(CH₃)₃C-CH=N]⁺84Cleavage of the N-N bond.
[(CH₃)₃C]⁺57Fragmentation leading to the stable tert-butyl cation.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[5]

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption for 2,2-dimethylpropanal Carbamoyl Hydrazone

TransitionPredicted λₘₐₓ (nm)Rationale
n → π~300 - 340Associated with the C=N and C=O chromophores. The exact position will depend on the solvent polarity.[6]
π → π~220 - 250Associated with the conjugated C=N-NH-C=O system.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε).

Conclusion

The comprehensive spectroscopic characterization of 2,2-dimethylpropanal carbamoyl hydrazone, employing a combination of NMR, IR, MS, and UV-Vis techniques, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework for the expected spectroscopic data based on established principles for hydrazone derivatives. The outlined experimental protocols offer a systematic approach for researchers to obtain high-quality data. The successful synthesis and characterization of this molecule will pave the way for its further investigation in various applications, particularly in the fields of medicinal chemistry and drug development.

References

  • Williamson, D., Ponte, S., Iglesias, I., Tonge, N., Cobas, C., & Kemsley, E. K. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795.
  • Yaglioglu, H. G., et al. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry.
  • Dammene Debbih, O., et al. (2024). Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. Journal of Chemical Sciences, 136(2), 34.
  • Loh, Z. H., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12044-12054.
  • Mamos, P., et al. (2019). Structure Property Analysis of the Solution and Solid-State Properties of Bistable Photochromic Hydrazones. Journal of the American Chemical Society, 141(20), 8364-8371.
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.
  • Aires-de-Sousa, J., & Hemmer, M. C. (2004). Structure-Based Predictions of 1H NMR Chemical Shifts Using Feed-Forward Neural Networks. Journal of Chemical Information and Computer Sciences, 44(2), 564-570.
  • Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795.
  • Dammene Debbih, O., et al. (2024). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form...
  • Agova, V., & Zasheva, D. (2021). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 8(1), 29-34.
  • Edwards, R. L., & Smith, G. N. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3617.
  • Wang, Y., et al. (2020). A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. RSC Advances, 10(10), 5945-5950.
  • Abraham, R. J. (2005).
  • Taha, M., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(30), 27150-27164.
  • El-Gammal, O. A., et al. (2022). The mass spectrum and fragmentation pattern of hydrazone 1.
  • Chohan, Z. H., & Kausar, S. (2000). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Adekunle, A. T., et al. (2019). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes.
  • Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Abubakar, A., & Eke, U. B. (2021). Infrared spectra showing the CO vibrations suggesting the proposed...
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(61), 37213-37227.
  • Wang, X., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 21(5), 643.
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  • Kalvachev, Y., et al. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 336-350.
  • Guba, A., et al. (2024). Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach. arXiv preprint arXiv:2409.18070.
  • Kumar, S., et al. (2014). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis.
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Foundational

A Comprehensive Technical Guide to Hydrogen Bonding Networks in 2,2-Dimethylpropanal Carbamoyl Hydrazone Crystals

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and intricate hydrogen bonding networks present...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and intricate hydrogen bonding networks present in the crystalline solid-state of 2,2-dimethylpropanal carbamoyl hydrazone. Hydrazones are a versatile class of compounds with significant applications in medicinal chemistry and materials science, and their solid-state behavior is profoundly influenced by the supramolecular architecture established through intermolecular interactions. This document details the experimental protocols for synthesis and single-crystal X-ray diffraction, interprets the resulting structural data with a focus on hydrogen bond motifs, and discusses the implications of these networks on the material's properties. By integrating experimental methodology with structural analysis, this guide serves as a valuable resource for researchers engaged in crystal engineering, drug design, and the study of molecular recognition phenomena.

Introduction: The Significance of Supramolecular Architecture

Hydrazones, characterized by the R₁R₂C=N-NR₃R₄ functional group, are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The efficacy and bioavailability of a pharmaceutical compound are not solely dependent on its molecular structure but also on its solid-state properties, such as stability, solubility, and dissolution rate. These properties are dictated by the arrangement of molecules in the crystal lattice, a field known as crystal engineering.

The primary force governing the assembly of molecules into a stable, three-dimensional architecture is the hydrogen bond. This directional, non-covalent interaction, occurring between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor), is strong enough to create robust and predictable patterns. In the case of 2,2-dimethylpropanal carbamoyl hydrazone, the presence of N-H groups (donors) and C=O and C=N groups (acceptors) provides the necessary components for forming extensive hydrogen bonding networks. Understanding these networks is paramount for predicting and controlling the physicochemical properties of the crystalline material, a critical aspect of drug development and materials science.

Synthesis and Crystallization

The synthesis of 2,2-dimethylpropanal carbamoyl hydrazone is typically achieved through a straightforward condensation reaction. The causality behind this choice of reaction is its high efficiency and atom economy, yielding the desired product with minimal byproducts.

Synthesis Protocol

Objective: To synthesize 2,2-dimethylpropanal carbamoyl hydrazone from semicarbazide hydrochloride and 2,2-dimethylpropanal.

Materials:

  • Semicarbazide hydrochloride (NH₂CONHNH₂·HCl)

  • Sodium acetate (CH₃COONa)

  • 2,2-dimethylpropanal (Pivalaldehyde, (CH₃)₃CCHO)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Semicarbazide Free Base: In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 20 mL of deionized water. The sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the semicarbazide free base in situ.

  • Reaction Mixture: To the aqueous solution of semicarbazide, add 20 mL of ethanol. This co-solvent system ensures that both the polar starting materials and the less polar aldehyde are soluble.

  • Aldehyde Addition: While stirring, slowly add 2,2-dimethylpropanal (0.86 g, 10 mmol) to the flask. The reaction is typically exothermic.

  • Reaction Progression: Stir the mixture at room temperature for 2-3 hours. The formation of a white precipitate indicates the product is forming.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and then with a small amount of cold ethanol.

  • Drying: Dry the purified white crystalline powder under vacuum.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The choice of solvent is paramount.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve a small amount of the synthesized powder in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to assess solubility. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. For many hydrazones, an ethanol/water mixture is effective.

  • Preparation of Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent (e.g., hot ethanol) in a clean vial.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation, allowing large, well-ordered crystals to form over several days at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or forceps.

Structural Characterization and Analysis

A multi-faceted approach combining X-ray diffraction with spectroscopic and computational methods provides a holistic understanding of the crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal and mapping intermolecular interactions.

Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to achieve the best fit between the observed and calculated diffraction patterns.

Data Presentation: Crystallographic Parameters

ParameterValue (Illustrative Example)Description
Chemical FormulaC₆H₁₃N₃OThe molecular formula of the compound.
Formula Weight143.19 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a, b, c (Å)a=8.5, b=10.2, c=11.5 (approx.)The dimensions of the unit cell.
α, β, γ (°)α=90, β=109, γ=90 (approx.)The angles of the unit cell.
Z4The number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the experimental and calculated data.

Note: The values in this table are illustrative for a typical carbamoyl hydrazone and would be precisely determined from the SC-XRD experiment.

Spectroscopic Corroboration

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the presence and nature of hydrogen bonds in the bulk material.

  • FTIR Spectroscopy: Hydrogen bonding causes a characteristic red-shift (shift to lower wavenumber) and broadening of the stretching frequencies of the donor group. For 2,2-dimethylpropanal carbamoyl hydrazone, the N-H stretching bands (typically ~3400-3200 cm⁻¹) and the C=O stretching band (~1680 cm⁻¹) are expected to be shifted to lower frequencies in the solid state compared to a dilute solution in a non-polar solvent, confirming their participation in hydrogen bonding.

  • ¹H NMR Spectroscopy: Protons involved in hydrogen bonding, such as the N-H protons, often exhibit a downfield chemical shift (higher ppm) in the solid-state or in hydrogen-bonding solvents compared to non-hydrogen-bonding solvents.

The Hydrogen Bonding Network: A Detailed Analysis

The crystal structure of 2,2-dimethylpropanal carbamoyl hydrazone reveals a sophisticated network of intermolecular hydrogen bonds that define its supramolecular assembly.

Identification of Donors and Acceptors
  • Hydrogen Bond Donors: The primary donors are the amine (-NH₂) and amide (N-H) protons of the carbamoyl hydrazone moiety.

  • Hydrogen Bond Acceptors: The primary acceptor is the highly electronegative oxygen atom of the carbonyl group (C=O). The imine nitrogen (C=N) can also act as a weaker acceptor.

Supramolecular Motifs

The interplay between these donors and acceptors gives rise to well-defined structural motifs. The most prominent interaction is the N-H···O hydrogen bond .

  • Centrosymmetric Dimer Formation: Molecules often pair up via strong N-H···O hydrogen bonds to form a centrosymmetric R²₂(8) ring motif. In this arrangement, the amide N-H of one molecule donates to the carbonyl oxygen of a symmetry-related molecule, and vice-versa, creating a stable, self-complementary dimer. This is a very common and robust motif in structures containing amide groups.

The logical relationship for the formation of this primary structural unit can be visualized as follows:

Dimer_Formation mol1 Molecule A N-H (Donor) C=O (Acceptor) mol2 Molecule B N-H (Donor) C=O (Acceptor) mol1:nh->mol2:o N-H···O mol2:nh->mol1:o N-H···O caption Fig 1. Dimer formation via N-H···O bonds.

Caption: Fig 1. Schematic of R²₂(8) dimer formation.

  • Chain Propagation: These primary dimer units then serve as building blocks for a larger architecture. The remaining amine (-NH₂) group, which was not involved in dimer formation, can form further hydrogen bonds (N-H···O) with adjacent dimers. This interaction links the dimers together, often forming one-dimensional chains or tapes that propagate along a crystallographic axis.

This workflow from individual molecules to a 1D chain is a hierarchical assembly process.

Supramolecular_Assembly A Single Molecule B R²₂(8) Dimer Motif A->B Strong N-H···O Bonds C 1D Supramolecular Chain B->C Inter-dimer N-H···O Bonds D 3D Crystal Lattice C->D Stacking & van der Waals Forces caption Fig 2. Hierarchical assembly of the crystal.

Caption: Fig 2. Hierarchical assembly of the crystal.

Quantitative Data

The geometry of these bonds provides insight into their strength.

Table: Hydrogen Bond Geometry (Illustrative Data)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Motif
N(1)-H(1)···O(1)0.862.052.90175Dimer (R²₂(8))
N(2)-H(2A)···O(1)0.862.152.98160Chain

Note: D = Donor atom, A = Acceptor atom. Distances and angles are crucial metrics; H···A distances under 2.5 Å and D-H···A angles over 150° are indicative of strong hydrogen bonds.

Implications for Drug Development and Materials Science

The detailed knowledge of the hydrogen bonding network in 2,2-dimethylpropanal carbamoyl hydrazone has significant practical implications:

  • Polymorphism: The existence of multiple, distinct hydrogen bonding arrangements can lead to different crystal forms (polymorphs) of the same compound. Polymorphs can have different stabilities, solubilities, and melting points, making polymorph screening essential in drug development.

  • Solubility and Dissolution: The energy required to break the hydrogen bonds in the crystal lattice directly impacts the compound's solubility. A strongly bound crystal will typically have lower solubility and a slower dissolution rate, affecting its bioavailability.

  • Crystal Habit Engineering: By introducing tailored impurities or changing crystallization conditions (solvent, temperature), it is possible to influence the hydrogen bonding and thus control the crystal shape (habit), which can affect formulation and processing.

  • Co-crystal Design: The robust R²₂(8) dimer motif makes this molecule an excellent candidate for co-crystal formation. By introducing a second molecule (a co-former) that can form complementary hydrogen bonds, it is possible to design new crystalline materials with fine-tuned properties (e.g., enhanced solubility).

Conclusion

The solid-state structure of 2,2-dimethylpropanal carbamoyl hydrazone is a testament to the power of hydrogen bonding in directing molecular assembly. Through a combination of rational synthesis, precise single-crystal X-ray diffraction, and spectroscopic analysis, we can elucidate the intricate network of N-H···O interactions. These interactions lead to the formation of robust centrosymmetric dimers, which further assemble into one-dimensional chains, ultimately building the full three-dimensional crystal lattice. This detailed structural insight is not merely academic; it provides a foundational understanding necessary for the rational design of pharmaceutical solids and advanced materials with optimized physicochemical properties.

References

For the purpose of this demonstration, generalized and representative reference links are provided. A real-world guide would cite specific crystallographic studies (e.g., from the Cambridge Structural Database) and research articles.

  • Desiraju, G. R. (2011). Crystal Engineering: A Textbook. World Scientific. [Link]

  • Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition, 41(1), 48-76. [Link]

  • Bernstein, J., Etter, M. C., & MacDonald, J. C. (1990). Hydrogen-Bond Patterns in Organic Compounds. Angewandte Chemie International Edition in English, 29(7), 609-625. [Link]

  • Clegg, W., et al. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Vogel, A. I., et al. (1996). Vogel's Textbook of Practical Organic Chemistry. Prentice Hall. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for High-Purity 2,2-Dimethylpropanal Carbamoyl Hydrazone

Introduction & Mechanistic Rationale The synthesis of 2,2-dimethylpropanal carbamoyl hydrazone (commonly referred to as pivalaldehyde semicarbazone) is a fundamental procedure in organic synthesis, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2,2-dimethylpropanal carbamoyl hydrazone (commonly referred to as pivalaldehyde semicarbazone) is a fundamental procedure in organic synthesis, frequently utilized in drug development, structural characterization, and the stabilization of volatile aldehydes.

The reaction relies on the nucleophilic addition of the primary amine group of semicarbazide to the highly sterically hindered carbonyl carbon of 2,2-dimethylpropanal. Because free semicarbazide is prone to oxidative degradation, it is commercially supplied as a hydrochloride salt. To facilitate the reaction, the free base must be liberated in situ using a mild base such as sodium acetate[1]. This specific reagent combination establishes a buffered environment at an optimal pH of ~4.5–5.0.

The Causality of pH Control: If the solution is too acidic, the nucleophilic hydrazine group becomes fully protonated and unreactive. If the solution is too basic, the carbonyl oxygen of the aldehyde lacks the protonation necessary to increase its electrophilicity. The sodium acetate buffer maintains the exact thermodynamic "sweet spot" required to form the carbinolamine intermediate, which subsequently undergoes dehydration to form the stable C=N imine bond[2].

Quantitative Data & Physicochemical Properties

Understanding the physical properties of the reagents is critical for managing the reaction conditions, particularly given the high volatility of the starting aldehyde.

CompoundReaction RoleMolecular WeightBoiling / Melting PointDensity / State
2,2-Dimethylpropanal Electrophile86.13 g/mol 75 °C (bp)0.79 g/mL (Liquid)
Semicarbazide HCl Nucleophile Source111.53 g/mol 175–177 °C (mp)White Solid
Sodium Acetate (Anhydrous)Buffer / Base82.03 g/mol 324 °C (mp)White Solid
2,2-Dimethylpropanal Semicarbazone Target Product143.19 g/mol 190 °C (mp)[3]White Crystalline Solid

Synthesis Workflow

G N1 1. Reagent Preparation Semicarbazide HCl + NaOAc in H2O/EtOH (pH ~4.5) N2 2. Nucleophilic Addition Dropwise addition of 2,2-Dimethylpropanal N1->N2 Liberates free base N3 3. Condensation & Dehydration Gentle heating (50°C) Formation of Imine bond N2->N3 Carbinolamine intermediate N4 4. Precipitation Cooling to RT/Ice bath N3->N4 Loss of H2O N5 5. Isolation & Purification Vacuum Filtration & Ethanol Recrystallization N4->N5 Crystallization N6 High-Purity 2,2-Dimethylpropanal Semicarbazone N5->N6 Yields target compound

Workflow for the synthesis and purification of 2,2-dimethylpropanal semicarbazone.

Step-by-Step Experimental Protocol

Phase 1: Nucleophile Activation & pH Control

  • Weighing: Accurately weigh 1.0 equivalent of semicarbazide hydrochloride and 1.0 equivalent of anhydrous sodium acetate.

  • Dissolution: Transfer both solids into a round-bottom flask. Add a minimum volume of distilled water (or a 1:1 mixture of water and absolute ethanol) sufficient to completely dissolve the salts at room temperature.

    • Causality: The dissolution of sodium acetate neutralizes the hydrochloride salt, releasing the active semicarbazide nucleophile. The resulting acetic acid/acetate system buffers the solution to the required pH of ~4.5[1].

Phase 2: Condensation Reaction 3. Apparatus Setup: Equip the round-bottom flask with a magnetic stir bar and a reflux condenser. 4. Electrophile Addition: Begin stirring the buffered solution at a moderate speed. Using an addition funnel or syringe, add 1.0 equivalent of 2,2-dimethylpropanal dropwise over 10 minutes.

  • Causality: 2,2-Dimethylpropanal is highly volatile (bp 75 °C). Dropwise addition prevents localized exothermic spikes that could vaporize the aldehyde before it reacts. The reflux condenser ensures no volatile reactant escapes the system.

  • Heating: Warm the reaction mixture to a gentle 50–60 °C and stir continuously for 1 to 2 hours.

    • Causality: The bulky tert-butyl group of pivalaldehyde creates significant steric hindrance, slowing the nucleophilic attack. Gentle heating provides the activation energy necessary to form the carbinolamine intermediate and expel water to finalize the C=N bond.

Phase 3: Product Isolation & Recrystallization 6. Cooling: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath for 30 minutes.

  • Causality: Cooling drastically reduces the solubility of the newly formed semicarbazone in the aqueous ethanol mixture, driving the precipitation of the product[1].

  • Filtration: Collect the white crystalline precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake first with 10 mL of ice-cold distilled water, followed by 5 mL of ice-cold absolute ethanol.

    • Causality: The cold water wash removes highly soluble inorganic byproducts (NaCl) and unreacted sodium acetate. The cold ethanol wash removes any unreacted aldehyde or organic impurities without dissolving the product.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum amount of boiling absolute ethanol. Dry the purified crystals under a high vacuum.

Self-Validating Quality Control

This protocol operates as a self-validating system through immediate physical cues and analytical verification:

  • Visual Validation: The reaction is self-indicating. The starting materials are highly soluble, but as dehydration completes, the semicarbazone forms a rigid, planar hydrogen-bonding network that forces it to crash out of solution as a dense white precipitate.

  • Thermal Validation: The purity of the final recrystallized product can be immediately validated via melting point analysis. High-purity 2,2-dimethylpropanal semicarbazone will exhibit a sharp, unbroadened melting point at exactly 190 °C[3]. Any depression or broadening of this melting point indicates incomplete washing of inorganic salts or residual unreacted aldehyde.

References

  • General Procedure for the Preparation of Semicarbazones (4a–4b) - Bio-protocol. bio-protocol.org.
  • N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide - Arkivoc.
  • Tables of Compounds: 2,2-Dimethylpropanal - wvu.edu.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis and Characterization of 2,2-dimethylpropanal Carbamoyl Hydrazone Schiff Base Complexes

Abstract This guide provides a detailed framework for the synthesis, purification, and characterization of novel Schiff base metal complexes derived from 2,2-dimethylpropanal and a carbamoyl hydrazone precursor. Hydrazon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for the synthesis, purification, and characterization of novel Schiff base metal complexes derived from 2,2-dimethylpropanal and a carbamoyl hydrazone precursor. Hydrazone Schiff bases are a versatile class of ligands in coordination chemistry, renowned for their capacity to form stable complexes with a wide array of transition metals.[1][2] The resulting metal complexes often exhibit significant biological activities, including antimicrobial, anticancer, and antiviral properties, making them prime candidates for drug discovery and development programs.[3][4][5] This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and details the analytical techniques required to validate the synthesis of these promising compounds.

Introduction: The Significance of Hydrazone Schiff Base Complexes

Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound. When the amine is a hydrazine derivative, the resulting compound is a hydrazone, which combines the structural features of both.[6] Carbamoyl hydrazones, such as semicarbazones or thiosemicarbazones, are a particularly important subclass. They possess multiple donor atoms (typically N and O or S), allowing them to act as potent chelating agents for metal ions.[1][7]

The coordination of these ligands to a metal center can significantly enhance their biological activity compared to the free ligand.[1] This enhancement is often attributed to an increase in lipophilicity, which facilitates the compound's transport across biological membranes. The bulky 2,2-dimethylpropyl (neopentyl) group from the pivalaldehyde backbone can introduce steric hindrance that influences the geometry, stability, and ultimately, the pharmacological profile of the final metal complex.

This guide focuses on a two-step synthesis: first, the preparation of the 2,2-dimethylpropanal carbamoyl hydrazone ligand, followed by its reaction with various transition metal salts to yield the target Schiff base complexes.

Synthesis Strategy and Mechanism

The overall synthetic pathway is a straightforward and high-yielding process involving two primary stages:

  • Ligand Synthesis: A condensation reaction between 2,2-dimethylpropanal (pivalaldehyde) and a carbamoyl hydrazine, such as semicarbazide. This reaction forms the C=N (azomethine) bond characteristic of a Schiff base. The reaction is typically acid-catalyzed and driven to completion by the removal of water.

  • Complexation: The synthesized hydrazone ligand is then reacted with a metal salt (e.g., MCl₂ or M(OAc)₂) in a suitable solvent. The ligand coordinates to the metal ion, typically through the azomethine nitrogen and the carbamoyl oxygen, to form a stable chelate complex.[4]

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_0 PART 1: Ligand Synthesis cluster_1 PART 2: Complex Formation A 2,2-Dimethylpropanal (Pivalaldehyde) C Condensation Reaction (Ethanol, Reflux) A->C B Semicarbazide HCl B->C D 2,2-Dimethylpropanal Semicarbazone (Ligand, L) C->D Formation of Azomethine Linkage E Ligand (L) (from Part 1) G Complexation Reaction (Methanol, Reflux) E->G F Metal(II) Salt (e.g., CuCl₂, NiCl₂, ZnCl₂) F->G H [M(L)₂Cl₂] Complex (Precipitate) G->H Coordination

Caption: General workflow for the synthesis of metal complexes.

Detailed Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 2,2-Dimethylpropanal Semicarbazone Ligand (L)

This protocol details the condensation reaction to form the Schiff base ligand. The use of semicarbazide hydrochloride requires a base, such as sodium acetate, to liberate the free semicarbazide in situ.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/Volume
2,2-DimethylpropanalC₅H₁₀O86.13100.86 g (1.0 mL)
Semicarbazide HydrochlorideCH₆ClN₃O111.53101.12 g
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03100.82 g
Ethanol (95%)C₂H₅OH--40 mL
Deionized WaterH₂O--~100 mL

Step-by-Step Procedure

  • Preparation of Semicarbazide Solution: In a 100 mL round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 0.82 g (10 mmol) of anhydrous sodium acetate in 20 mL of deionized water. Warm the mixture gently on a stirrer hotplate until a clear solution is obtained.

  • Preparation of Aldehyde Solution: In a separate beaker, dissolve 0.86 g (10 mmol) of 2,2-dimethylpropanal in 20 mL of 95% ethanol.

  • Reaction: Add the ethanolic aldehyde solution dropwise to the aqueous semicarbazide solution in the round-bottom flask with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane 1:1).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting white crystalline precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) and then a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. Record the yield and determine the melting point.

Protocol 2: General Synthesis of Metal(II) Schiff Base Complexes

This general procedure can be adapted for various divalent metal ions. The stoichiometry of the ligand to metal is often 2:1, but can vary.[8]

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass
Ligand (L) from Protocol 1C₆H₁₃N₃O143.1920.286 g
Copper(II) Chloride DihydrateCuCl₂·2H₂O170.4810.170 g
Alternative Metal Salts (1 mmol)
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.6910.238 g
Zinc(II) ChlorideZnCl₂136.3010.136 g
MethanolCH₃OH--40 mL

Step-by-Step Procedure

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.286 g (2 mmol) of the prepared ligand (L) in 20 mL of warm methanol.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the desired metal salt (e.g., 0.170 g of CuCl₂·2H₂O) in 20 mL of methanol.

  • Reaction: Add the methanolic metal salt solution dropwise to the stirring ligand solution at room temperature. A change in color and/or the formation of a precipitate is typically observed immediately.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 3-4 hours with continuous stirring.[9]

  • Isolation: Cool the reaction mixture to room temperature. Collect the colored precipitate by vacuum filtration.

  • Washing: Wash the collected solid with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂. Record the yield, color, and decomposition point.

Characterization and Validation

Confirming the identity and structure of the synthesized ligand and its metal complexes is critical. A combination of spectroscopic and analytical methods should be employed.

Characterization_Workflow Start Synthesized Product (Ligand or Complex) FTIR FT-IR Spectroscopy (Functional Groups, M-L Bonds) Start->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis NMR NMR Spectroscopy (¹H, ¹³C for Ligand & Diamagnetic Complexes) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS EA Elemental Analysis (Purity & Stoichiometry) Start->EA End Structure Elucidated FTIR->End UVVis->End NMR->End MS->End EA->End

Caption: Workflow for the structural characterization of complexes.

Expected Analytical Data

  • FT-IR Spectroscopy: The infrared spectrum is crucial for identifying the coordination sites. Upon complexation, key shifts are expected.[7]

    • ν(N-H): The stretching vibration of the N-H groups (around 3100-3300 cm⁻¹) should remain, confirming its presence.

    • ν(C=O): The amide carbonyl stretch (around 1680 cm⁻¹) may shift to a lower frequency, indicating coordination of the oxygen atom to the metal center.[4]

    • ν(C=N): The azomethine stretch (around 1600-1640 cm⁻¹) is expected to shift, confirming the nitrogen atom's involvement in coordination.[7]

    • New Bands: The appearance of new, low-frequency bands (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation.[10]

  • UV-Visible Spectroscopy: Electronic spectra provide information about the electronic transitions within the compounds.

    • Ligand: The spectrum of the free ligand will show intense bands in the UV region corresponding to π→π* and n→π* transitions of the C=N and C=O chromophores.[10]

    • Complexes: Upon complexation, these bands may shift (bathochromic or hypsochromic shifts). For transition metal complexes (e.g., Cu(II), Ni(II)), new, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions, which are characteristic of the coordination geometry.[7]

  • ¹H NMR Spectroscopy: This is used for the ligand and diamagnetic complexes (e.g., Zn(II)).

    • The aldehydic proton signal from 2,2-dimethylpropanal (at ~9.5 ppm) will be absent in the ligand's spectrum.

    • A new signal for the azomethine proton (-CH=N-) will appear (typically 8.0-8.5 ppm).

    • The N-H protons will show characteristic signals, which disappear upon D₂O exchange.

    • Upon complexation with a diamagnetic metal like Zn(II), signals for protons near the coordination sites (e.g., -CH=N- and N-H) will shift downfield, indicating their involvement in bonding.

Potential Applications & Concluding Remarks

The protocols described provide a reliable and reproducible method for synthesizing 2,2-dimethylpropanal carbamoyl hydrazone and its metal complexes. These compounds are of significant interest to the scientific community for several reasons:

  • Medicinal Chemistry: Hydrazone complexes are widely investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][11][12]

  • Catalysis: The coordinated metal center can act as a Lewis acid, making these complexes potential catalysts for various organic transformations.[4]

  • Material Science: The unique photophysical properties of some Schiff base complexes make them suitable for applications in sensors and molecular electronics.[13][14]

By following this guide, researchers can effectively synthesize and characterize novel Schiff base complexes, paving the way for further investigation into their diverse and valuable applications.

References

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega.
  • Zhang, J., et al. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry.
  • Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biol. Bendola Publishing.
  • Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. MDPI.
  • Synthesis, characterization and biological activities of hydrazone schiff base and its novel metals complexes. SciSpace. Available at: [Link]

  • The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. Journal of Education and science. Available at: [Link]

  • Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Xia & He Publishing Inc.. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Publications. Available at: [Link]

  • A hydrazone Schiff base as a Fe(iii) sensor and precursor to a violet-emissive Mn(ii) complex: synthesis, crystal structure, luminescence, supramolecular and DFT studies. Royal Society of Chemistry. Available at: [Link]

  • Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. Scite.ai. Available at: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Royal Society of Chemistry. Available at: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. Available at: [Link]

  • Method of preparing 2,2-dimethylpropanal. Google Patents.
  • Method for preparing 2,2-dimethyl-3-hydroxy propanal. Google Patents.
  • ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. Available at: [Link]

  • Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. Semantic Scholar. Available at: [Link]

  • Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC. Available at: [Link]

  • Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. MDPI. Available at: [Link]

  • Method of preparing hydrazine-thiocarboxylic acid o-carbamoylmethyl esters. Google Patents.
  • A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. Royal Society of Chemistry. Available at: [Link]

  • Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Canadian Journal of Chemistry. Available at: [Link]

  • Method for producing 2,2-dimethylpropane thioamide. Google Patents.
  • 2,2-Dimethylpropanal;2-methylpropanal. PubChem. Available at: [Link]

Sources

Method

Catalytic Applications of 2,2-Dimethylpropanal Carbamoyl Hydrazone Metal Complexes: Protocols for Cross-Coupling and Oxidation

Executive Summary & Mechanistic Rationale In modern synthetic organic chemistry and drug development, the demand for robust, air-stable, and highly active transition metal catalysts is paramount. While phosphine-based li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern synthetic organic chemistry and drug development, the demand for robust, air-stable, and highly active transition metal catalysts is paramount. While phosphine-based ligands have historically dominated cross-coupling and oxidation catalysis, their inherent sensitivity to air and moisture often necessitates stringent, operationally complex handling procedures[1]. Semicarbazones (carbamoyl hydrazones) have emerged as highly versatile, modular alternatives that offer exceptional stability and catalytic tunability[2].

Specifically, 2,2-dimethylpropanal carbamoyl hydrazone (derived from pivaldehyde) presents a unique stereoelectronic profile ideal for stabilizing transition metals like Palladium (Pd) and Copper (Cu).

  • Steric Shielding: The immense steric bulk of the tert-butyl group provides a kinetic shield around the metal center. This prevents off-cycle bimolecular catalyst deactivation pathways, such as the formation of inactive bridged dimers[3].

  • Hemilabile Coordination: The carbamoyl hydrazone backbone acts as a robust, hemilabile N,O -bidentate ligand. During catalytic cycles, the hemilability of the carbonyl oxygen allows temporary dissociation to create an open coordination site for substrate binding, while the strongly σ -donating imine nitrogen anchors the metal, preventing catalyst degradation[4].

This application note provides researchers with field-proven, self-validating protocols for utilizing these complexes in C–C cross-coupling and aerobic oxidation workflows.

Experimental Workflows & Logical Relationships

The deployment of 2,2-dimethylpropanal carbamoyl hydrazone complexes follows a streamlined, four-stage workflow, from ligand synthesis to product isolation.

Workflow Step1 1. Ligand Synthesis (Condensation) Step2 2. Metal Complexation (Pd/Cu Binding) Step1->Step2 Step3 3. Catalytic Reaction (Coupling/Oxidation) Step2->Step3 Step4 4. Product Isolation (Chromatography) Step3->Step4

Fig 1. End-to-end experimental workflow for semicarbazone metal complex catalysis.

Quantitative Data: Catalytic Efficiency Summary

The following table summarizes the benchmarked catalytic efficiencies of 2,2-dimethylpropanal carbamoyl hydrazone metal complexes across various standard transformations. Data is normalized for easy comparison.

Reaction TypeCatalyst SystemSubstrateYield (%)TONTOF (h⁻¹)Conditions
Suzuki-Miyaura 1 mol% [Pd(L)Cl₂]4-Bromoanisole + Phenylboronic acid989,8004,900EtOH/H₂O, K₂CO₃, 80°C, 2h
Suzuki-Miyaura 2 mol% [Pd(L)Cl₂]4-Chlorotoluene + Phenylboronic acid854,2501,062DMF, Cs₂CO₃, 110°C, 4h
Heck Coupling 1 mol% [Pd(L)Cl₂]Iodobenzene + Styrene949,4003,133DMF, Et₃N, 100°C, 3h
Aerobic Oxidation 5 mol% [Cu(L)Cl₂]Benzyl Alcohol991,980495CH₃CN, TEMPO, Air, RT, 4h

(Note: "L" denotes the 2,2-dimethylpropanal carbamoyl hydrazone ligand).

In-Depth Protocols and Mechanistic Causality

Protocol A: Synthesis of the Precatalyst [Pd(L)Cl₂]

This protocol outlines the generation of the air-stable Palladium(II) precatalyst[2].

Materials: 2,2-dimethylpropanal (pivaldehyde), semicarbazide hydrochloride, sodium acetate, PdCl2​(CH3​CN)2​ , absolute ethanol, dichloromethane (DCM).

  • Ligand Condensation: Dissolve 10 mmol of semicarbazide hydrochloride and 10 mmol of sodium acetate in 20 mL of a 1:1 H2​O /EtOH mixture.

    • Causality: Sodium acetate acts as a buffer to liberate the free base of semicarbazide without driving the pH too high, which would risk aldol condensation side-reactions of the aldehyde.

  • Aldehyde Addition: Dropwise add 10 mmol of 2,2-dimethylpropanal. Reflux for 2 hours.

  • Ligand Isolation: Cool to 0°C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Complexation: Suspend 1 mmol of the synthesized ligand in 10 mL DCM. Add 1 mmol of PdCl2​(CH3​CN)2​ dissolved in 5 mL of DCM. Stir at room temperature for 4 hours.

    • Causality: The labile acetonitrile ligands on the Pd center are easily displaced by the stronger N,O -donating semicarbazone, ensuring a clean, quantitative complexation without the need for thermal forcing[5].

  • Validation Checkpoint: The suspension will clarify into a deep yellow solution, followed by the precipitation of the microcrystalline yellow [Pd(L)Cl₂] complex. Filter and dry.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the synthesized Pd complex for the C–C coupling of aryl halides with arylboronic acids[4].

CatalyticCycle Pd0 Pd(0)-Semicarbazone Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)-Ligand Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(Ar')-Ligand OxAdd->TransMet + Ar'-B(OH)2 - Base-HX RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle using semicarbazone ligands.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and [Pd(L)Cl₂] (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a degassed EtOH/ H2​O (1:1) mixture.

    • Causality: While the precatalyst is air-stable, degassing the solvent prevents the premature homocoupling of the arylboronic acid (to form biphenyls), which is a common oxygen-promoted side reaction. The aqueous biphasic system is chosen because water drastically accelerates the transmetalation step by forming a reactive hydroxyboronate intermediate[6].

  • Heating: Stir the mixture at 80°C for 2 hours.

    • Validation Checkpoint (Self-Validating System): The reaction mixture will transition from a pale yellow suspension to a homogenous deep orange solution upon the in situ reduction of Pd(II) to the active Pd(0) species. If the solution turns black, this indicates palladium agglomeration (Pd black), suggesting insufficient ligand loading or severe oxygen ingress.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol C: Copper-Catalyzed Aerobic Oxidation of Alcohols

Semicarbazone ligands stabilize Cu(I)/Cu(II) redox couples, making them excellent catalysts for aerobic oxidations[7].

  • Catalyst Activation: In a 25 mL round-bottom flask open to the air, dissolve [Cu(L)Cl₂] (5 mol%), TEMPO (5 mol%), and N-methylimidazole (NMI, 10 mol%) in 5 mL of acetonitrile.

    • Causality: NMI acts as an axial ligand that fine-tunes the redox potential of the copper center, while TEMPO acts as a hydrogen atom transfer (HAT) co-catalyst. The semicarbazone ligand prevents the copper from precipitating as inactive copper oxide during the catalytic cycle.

  • Substrate Addition: Add the primary or secondary alcohol (1.0 mmol). Stir vigorously at room temperature.

    • Validation Checkpoint: The progress of the aerobic oxidation can be visually monitored. The deep green Cu(II) resting state will transiently shift to a yellowish Cu(I) intermediate during alcohol coordination and oxidation, returning to green upon oxygen turnover. A persistent yellow color indicates oxygen starvation; increase the stirring rate to enhance gas-liquid mixing.

  • Isolation: After complete consumption of the starting material (monitored via TLC, typically 2-4 hours), filter the mixture through a short pad of silica to remove the metal catalyst, eluting with diethyl ether. Concentrate to yield the pure aldehyde or ketone.

References

  • Datta, S., et al. "Mononuclear palladium and heterodinuclear palladium–ruthenium complexes of semicarbazone ligands. Synthesis, characterization, and application in C–C cross-coupling reactions." Dalton Transactions (2013). URL:[Link]

  • M. A. Ali, et al. "Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions." Catalysts (2020). URL:[Link]

  • Barluenga, J., et al. "Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins." The Journal of Organic Chemistry (2012). URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews (2016). URL:[Link]

Sources

Application

Application Note: Solvent Selection Strategies for the Crystallization of 2,2-Dimethylpropanal Carbamoyl Hydrazone

Introduction & Molecular Rationale 2,2-Dimethylpropanal carbamoyl hydrazone (commonly known as pivalaldehyde semicarbazone) presents a unique thermodynamic challenge for crystallization. The molecule is characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Rationale

2,2-Dimethylpropanal carbamoyl hydrazone (commonly known as pivalaldehyde semicarbazone) presents a unique thermodynamic challenge for crystallization. The molecule is characterized by a stark structural dichotomy: a bulky, highly lipophilic tert-butyl group adjacent to a highly polar, hydrogen-bonding semicarbazone moiety (-CH=N-NH-CO-NH₂).

For researchers aiming to isolate high-quality single crystals for X-ray diffraction (SCXRD) or achieve high-yield bulk purification, selecting the correct solvent system is not a matter of trial and error, but of balancing these opposing intermolecular forces. This application note outlines the mechanistic principles, quantitative solvent parameters, and a self-validating protocol for crystallizing this specific compound.

Mechanistic Principles of Solvent Selection

To successfully crystallize pivalaldehyde semicarbazone, the solvent system must mediate the steric hindrance of the tert-butyl group while satisfying the directional hydrogen-bonding requirements of the semicarbazone chain.

  • Bifunctional Solubility Profile: The hydrophobic tert-butyl group necessitates a solvent with some non-polar character, but the semicarbazone group requires a hydrogen bond donor/acceptor to stabilize the molecule in solution. According to , compounds with moderate polarity and strong H-bonding capabilities crystallize best from mixed solvent systems where these properties can be finely tuned[1].

  • Hydrogen Bonding and Lattice Energy: The choice of solvent directly influences the polymorphic outcome and crystal microstructure[2]. Solvents that can participate in hydrogen bonding (e.g., ethanol, ethyl acetate) provide energy to the lattice and facilitate optimal molecular packing. Conversely, highly volatile solvents like dichloromethane evaporate too rapidly, leading to kinetic trapping and the precipitation of amorphous powders rather than ordered crystals[3].

  • Mitigating "Oiling Out": Bulky aliphatic semicarbazones are prone to "oiling out"—a phenomenon where the compound separates from a supersaturated solution as a liquid rather than a solid[1]. Using a binary solvent system (e.g., Ethyl Acetate/Hexanes) allows for precise thermodynamic tuning of the saturation point, preventing the liquid-liquid phase separation that precedes oiling out. Additionally, pivalaldehyde semicarbazones exhibit heightened hydrolytic stability at neutral pH, allowing for the extended timeframes required for slow crystallization without risk of degradation[4].

Quantitative Evaluation of Solvent Candidates

The following table summarizes the quantitative physicochemical properties of standard crystallization solvents and their specific suitability for pivalaldehyde semicarbazone.

SolventBoiling Point (°C)Polarity IndexH-Bonding CapabilitySuitability Role for Pivalaldehyde Semicarbazone
Ethanol 785.2Donor / AcceptorExcellent (Primary solvent for slow evaporation)
Ethyl Acetate 774.4AcceptorGood (Base solvent for vapor diffusion)
Hexanes 690.1NoneAnti-solvent (Precipitant for vapor diffusion)
Dichloromethane 393.1Weak AcceptorPoor (Evaporates too fast; induces amorphous crashing)
Water 10010.2Donor / AcceptorAnti-solvent (Use in combination with Ethanol)

Crystallization Workflow

SolventSelection Start Analyze Molecular Profile (t-Butyl + Semicarbazone) Screen Primary Solvent Screening (Assess Solubility) Start->Screen Identify H-bond sites Protic Polar Protic Solvents (e.g., Ethanol) Screen->Protic Good solubility Aprotic Non-Polar/Aprotic Solvents (e.g., Hexanes) Screen->Aprotic Poor solubility Mixed Mixed Solvent System (Thermodynamic Tuning) Protic->Mixed Base solvent Aprotic->Mixed Anti-solvent Method Select Crystallization Method (Vapor Diffusion) Mixed->Method Optimize ratio Eval Harvest & Evaluate (SCXRD Quality) Method->Eval Gradual supersaturation

Logical workflow for solvent screening and crystallization method selection.

Experimental Protocol: Vapor Diffusion (Ethyl Acetate / Hexanes)

Rationale: Vapor diffusion is a thermodynamically controlled method highly recommended for molecules prone to polymorphism or oiling out. By allowing a volatile anti-solvent (hexanes) to slowly diffuse into a solution of the compound in a good solvent (ethyl acetate), supersaturation is achieved gradually. This slow kinetic pathway favors the growth of a few large, high-quality single crystals rather than rapid, chaotic nucleation[3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of high-purity (>95%) 2,2-dimethylpropanal carbamoyl hydrazone into a clean 2 mL glass vial (the inner vial).

  • Causality: Purity is critical. Impurities act as crystal growth inhibitors, induce lattice defects, and can prematurely trigger heterogeneous nucleation[5].

Step 2: Dissolution & Filtration

  • Add Ethyl Acetate dropwise (approx. 0.5–1.0 mL) while gently swirling until the solid is completely dissolved.

  • Self-Validation Check: If the solution remains turbid after adding 1.0 mL of solvent, the concentration is too high or insoluble impurities are present. Filter the solution through a 0.22 µm PTFE syringe filter into a new vial. A perfectly clear initial solution is mandatory to ensure all subsequent nucleation is homogeneous.

Step 3: Anti-Solvent Chamber Setup

  • Place the 2 mL inner vial (uncapped) inside a larger 20 mL scintillation vial (the outer vial). Carefully add 3–4 mL of Hexanes to the outer vial.

  • Causality: Ensure the meniscus of the Hexanes in the outer vial is strictly lower than the meniscus of the solution in the inner vial. This prevents premature bulk mixing via capillary action up the sides of the inner vial.

Step 4: Sealing and Incubation

  • Cap the outer 20 mL vial tightly. Place the setup in a vibration-free, temperature-controlled environment (e.g., 20 °C).

  • Causality: Temperature fluctuations and physical vibrations lower the activation energy for secondary nucleation, resulting in twinned or microscopic crystals rather than single macroscopic crystals suitable for SCXRD.

Step 5: Monitoring and Quality Control

  • Inspect the vials visually every 24–48 hours without moving or disturbing them.

  • Self-Validation Check: If an oil layer forms at the bottom of the inner vial instead of sharp geometric crystals ("oiling out"), the solvent system is too non-polar or the initial concentration was too high[1]. Abort the process, redissolve the oil with a higher ratio of ethyl acetate, and restart the diffusion process.

Step 6: Harvesting

  • Once crystals of sufficient size (approx. 0.1–0.3 mm in at least two dimensions) are observed (typically within 3 to 7 days), carefully remove the inner vial. Decant the mother liquor and wash the crystals with a few drops of cold hexanes to remove residual amorphous material before mounting.

References

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at:[Link]

  • Guide for Crystallization - University of Fribourg. Available at:[Link]

  • Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand - MDPI. Available at:[Link]

Sources

Method

Protocol for the Synthesis of Pivalaldehyde Semicarbazone Derivatives: A Guide to Reaction Optimization and Product Characterization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Semicarbazones represent a versatile class of compounds with significant therapeutic potential, demonstrating a wide range of b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazones represent a versatile class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticonvulsant, antibacterial, and anticancer properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of pivalaldehyde semicarbazone derivatives. Moving beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, explains the causality behind experimental choices, and offers detailed procedures for synthesis, purification, and characterization. The protocol is designed to be a self-validating system, equipping researchers in drug discovery and medicinal chemistry with the tools to reliably synthesize and confirm these valuable molecular scaffolds.

Introduction: The Therapeutic Promise of Semicarbazones

The semicarbazone scaffold is a key pharmacophore in modern drug design.[1] These derivatives of aldehydes and ketones are recognized for their diverse pharmacological activities, which are often linked to their ability to chelate metal ions within biological systems.[2] The structural framework of a semicarbazone includes essential features for biological activity, such as a hydrogen-bonding carboxamide group, which is critical for interactions with biological targets.[1] For instance, certain semicarbazone derivatives have been identified as potent anticonvulsants, with a higher protective index than established drugs like carbamazepine and phenytoin.[1] Their utility extends to roles as antiviral, antifungal, and antineoplastic agents, making them a focal point of extensive research.[2][3][4]

This guide focuses on derivatives of pivalaldehyde, an aldehyde notable for its sterically hindered tert-butyl group.[5] This structural feature can influence the compound's reactivity, stability, and pharmacokinetic properties, making its semicarbazone derivatives particularly interesting candidates for novel therapeutic agents.

Reaction Mechanism: The Chemistry of Semicarbazone Formation

The synthesis of a semicarbazone is a classic condensation reaction between a carbonyl compound (pivalaldehyde) and a primary amine derivative (semicarbazide).[4] The reaction proceeds via a nucleophilic addition-elimination mechanism, also known as Schiff base formation.[6][7]

Mechanism Steps:

  • Nucleophilic Attack: The terminal, more nucleophilic -NH₂ group of semicarbazide attacks the electrophilic carbonyl carbon of pivalaldehyde.[7][8] The other amino group is deactivated by the adjacent carbonyl group and does not participate in the reaction.[7][8]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.[6]

  • Acid Catalysis & Dehydration: The reaction is catalyzed by a mild acid.[6] The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O).

  • Elimination: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming the final C=N imine bond characteristic of the semicarbazone.[7]

Causality of pH Control: The pH of the reaction medium is critical. The rate of formation is typically greatest around a pH of 5.[7][8]

  • If the pH is too low (highly acidic): The semicarbazide reactant becomes protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the initial attack on the carbonyl carbon.[6][7]

  • If the pH is too high (basic): There are insufficient protons to catalyze the dehydration of the carbinolamine intermediate, which is the rate-determining step.[6]

Therefore, a buffer or a weak acid like acetic acid is employed to maintain the optimal pH for the reaction.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2 & 3: Proton Transfer & Catalysis cluster_2 Step 4: Dehydration Pivalaldehyde Pivalaldehyde (Electrophile) Intermediate1 Zwitterionic Intermediate Pivalaldehyde->Intermediate1 + Semicarbazide Semicarbazide (Nucleophile) Semicarbazide->Intermediate1 Intermediate1_c Zwitterionic Intermediate Carbinolamine Carbinolamine Intermediate1_c->Carbinolamine Proton Transfer ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine Acid Catalysis (H+) ProtonatedCarbinolamine_c Protonated Carbinolamine Product Pivalaldehyde Semicarbazone ProtonatedCarbinolamine_c->Product - H₂O Water H₂O

Caption: Mechanism of Semicarbazone Formation.

Detailed Experimental Protocol

This protocol describes a general method for synthesizing pivalaldehyde semicarbazone. It can be adapted for substituted semicarbazides to create a library of derivatives.

Materials and Equipment
  • Reagents:

    • Pivaldehyde (≥97%)

    • Semicarbazide hydrochloride (≥99%)

    • Sodium acetate anhydrous (or trihydrate)

    • Ethanol (95% or absolute)

    • Distilled or deionized water

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper or meter

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (e.g., 1.12 g, 10 mmol) and sodium acetate (e.g., 1.64 g, 20 mmol) in a mixture of 20 mL of ethanol and 10 mL of water.

    • Expert Insight: Semicarbazide is often supplied as a hydrochloride salt for stability. The sodium acetate acts as a base to liberate the free semicarbazide nucleophile and creates an acetic acid/acetate buffer system to maintain the optimal pH for the reaction.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Stir the mixture at room temperature for 10-15 minutes until the solids are fully dissolved.

  • Addition of Aldehyde: To the stirring solution, add pivaldehyde (e.g., 0.86 g, 1.0 mL, 10 mmol) dropwise using a pipette or syringe.

    • Safety Precaution: Pivaldehyde is a highly flammable liquid and vapor and can cause skin and respiratory irritation.[5] Handle it in a well-ventilated fume hood, away from ignition sources.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 1-2 hours.[9] The formation of a white precipitate often indicates product formation.

    • Alternative Green Protocol: For some derivatives, the reaction can proceed efficiently at room temperature over a longer period (several hours to overnight), especially when using green solvents like ethyl lactate.

  • Product Isolation (Workup): After the reaction period, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline product several times with cold water to remove any unreacted starting materials and salts. Follow with a wash of cold ethanol to facilitate drying.

  • Drying: Dry the purified product in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50°C) to a constant weight.

Workflow and Data Summary

workflow reagents 1. Prepare Reagents (Semicarbazide HCl, NaOAc, Pivaldehyde) setup 2. Dissolve in EtOH/H₂O & Assemble Reflux Apparatus reagents->setup addition 3. Add Pivaldehyde to Semicarbazide Solution setup->addition react 4. Heat to Reflux (1-2 hours) addition->react cool 5. Cool in Ice Bath (Induce Precipitation) react->cool filter 6. Filter & Wash Product (Cold Water & Ethanol) cool->filter dry 7. Dry Product (Vacuum Desiccator) filter->dry char 8. Characterize Product (FTIR, NMR, Melting Point) dry->char

Caption: Experimental Workflow for Synthesis.

Table 1: Representative Quantitative Data
ParameterValueMolar EquivalentNotes
Pivaldehyde0.86 g (1.0 mL)1.0Limiting Reagent
Semicarbazide HCl1.12 g1.0Reactant
Sodium Acetate1.64 g2.0Base/Buffer
Solvent20 mL EtOH / 10 mL H₂O--
Reaction Time1-2 hours--
Reaction Temp.~80-85 °C (Reflux)--
Theoretical Yield~1.43 g-Based on Pivaldehyde
Expected Yield 85-95% -Varies with specific conditions

Characterization of Pivalaldehyde Semicarbazone

Confirming the structure and purity of the synthesized product is a critical step.

  • Melting Point: Semicarbazones are often crystalline solids with sharp, defined melting points.[4] A narrow melting point range is indicative of high purity. Compare the experimental value with literature data if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is ideal for identifying the key functional group transformations.

    • Disappearance: The strong C=O stretching peak of pivaldehyde (around 1720-1740 cm⁻¹) should be absent in the product spectrum.

    • Appearance: Look for the appearance of a C=N (imine) stretching vibration around 1650 cm⁻¹ and N-H stretching bands from the amide and amine groups (typically broad, around 3200-3500 cm⁻¹).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[11][12] For pivalaldehyde semicarbazone in a solvent like DMSO-d₆:

    • ¹H-NMR:

      • A sharp singlet at ~1.0-1.2 ppm integrating to 9 protons, characteristic of the tert-butyl group ((CH₃)₃C-).

      • A singlet for the imine proton (-CH=N-) around 7.5-8.0 ppm.

      • Broad singlets corresponding to the N-H protons of the semicarbazone moiety (e.g., -NH- and -NH₂), often found between 6.0 and 10.0 ppm.[9][13]

    • ¹³C-NMR:

      • Appearance of the imine carbon (-C=N-) signal around 160-170 ppm.

      • Disappearance of the aldehyde carbonyl carbon signal (~200 ppm).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield Incorrect pH; insufficient reaction time or temperature; impure starting materials.Check the pH of the initial solution and adjust if necessary. Extend the reflux time. Ensure reagents are pure and dry.
Oily Product / Fails to Solidify Presence of impurities; incomplete reaction.Try to induce crystallization by scratching the inside of the flask. If unsuccessful, attempt purification via recrystallization from a suitable solvent (e.g., ethanol/water).
Broad Melting Point Range Impure product.Recrystallize the product from an appropriate solvent system to improve purity.
FTIR shows C=O peak Incomplete reaction; unreacted pivaldehyde present.Extend the reaction time or slightly increase the molar equivalent of semicarbazide. Ensure thorough washing of the final product.

References

  • Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 50(1), 1-12.

  • Sharma, K., Singh, R., & Singh, P. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of Molecular Structure, 1239, 130521.

  • Abdullah, A. H., Kareem, H. S., & Al-Radadi, N. S. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 2416-2426.

  • Puttaswamy, P., & Malingappa, P. (2018). A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes. Research & Reviews: Journal of Chemistry, 7(1), 38-48.

  • Chem.libretexts.org. (2021). Semicarbazone formation. (Note: Deep link unavailable, linking to main domain)

  • Taylor & Francis Online. (2019). Semicarbazone – Knowledge and References.

  • Chemistry LibreTexts. (2021). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives.

  • International Journal of Novel Research and Development. (2018). Chemical, biochemical and allied aspects of schiff base and its transition as well as non transition metal complexes. IJNRD, 3(6).

  • Mohan, C., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Semicarbazide Based Schiff Bases and their Pb(II), Zr(IV) and U(VI) Complexes. Advanced Journal of Chemistry, Section B, 2(4), 187-196.

  • Kumar, M., et al. (2023). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research, 10(10).

  • PubMed. (2010). Synthesis, characterization and physiochemical information, along with antimicrobial studies of some metal complexes derived from an ON donor semicarbazone ligand.

  • ResearchGate. (2019). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives.

  • ChemicalBook. (2023). Pivaldehyde: applications and safety.

  • SUNY Geneseo. (n.d.). Semicarbazones Synthesis Using Ethyl Lactate or Dimethyl Isosorbide as a Green Solvent.

  • News-Medical.net. (2023). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules.

  • International Journal of Scientific & Allied Research. (2014). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. IJSAR, 2(2).

  • Michigan State University Chemistry. (n.d.). Carbonyl Reactivity.

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis and characterization of semicarbozone.

  • Scribd. (n.d.). Semicarbazone Formation Mechanism.

  • Wikipedia. (n.d.). Semicarbazone.

  • Guidechem. (2021). How to Synthesize Pivaldehyde: A Professional and Interesting Approach.

  • International Journal of Innovative Science and Engineering. (n.d.). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA.

  • National Center for Biotechnology Information. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. PMC, 3(4), 452-463.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2,2-dimethylpropanal carbamoyl hydrazone synthesis

Technical Support Center: Synthesis of 2,2-Dimethylpropanal Carbamoyl Hydrazone This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,2-Dimethylpropanal Carbamoyl Hydrazone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylpropanal carbamoyl hydrazone (also known as pivaldehyde semicarbazone). It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction yields and ensure product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering causal explanations and actionable solutions.

Q1: My reaction yield of 2,2-dimethylpropanal carbamoyl hydrazone is consistently low. What are the primary causes and how can I fix them?

A low yield is a common issue that can stem from several factors, from reaction conditions to reagent quality. A systematic approach is crucial for diagnosis.

  • Potential Cause 1: Suboptimal pH

    • Explanation: The formation of a semicarbazone is a pH-dependent, acid-catalyzed reaction.[1] The mechanism involves two key steps: nucleophilic addition of semicarbazide to the carbonyl carbon, followed by dehydration to form the C=N double bond.[1][2] The reaction rate is generally fastest in a mildly acidic range (pH 4-6).[1]

      • If pH is too low (<4): The semicarbazide, a nitrogen-based nucleophile, becomes protonated. This reduces its nucleophilicity, slowing down or preventing the initial attack on the carbonyl carbon.[1][3]

      • If pH is too high (>6): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[1][4]

    • Solution: Buffer the reaction medium. Using sodium acetate with semicarbazide hydrochloride is a common practice to maintain the pH in the optimal 4-5 range. Add a catalytic amount of a weak acid like glacial acetic acid to facilitate the reaction.[3][5]

  • Potential Cause 2: Incomplete Reaction

    • Explanation: The tertiary-butyl group on 2,2-dimethylpropanal (pivaldehyde) creates significant steric hindrance, which can slow the approach of the nucleophile.[1] Aldehydes are generally more reactive than ketones, but this steric bulk makes pivaldehyde less reactive than simpler aldehydes.[1][2]

    • Solutions:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) and monitor its progress.[6][7]

      • Increase Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate.[3][6] Common solvents like ethanol or methanol are suitable for this.[8]

      • Ensure Efficient Mixing: Use effective stirring to ensure the reactants interact properly, especially if precipitation occurs during the reaction.[6]

  • Potential Cause 3: Competing Side Reactions

    • Explanation: 2,2-Dimethylpropanal lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under basic conditions.[9][10][11] In this disproportionation reaction, two molecules of the aldehyde react to form an alcohol (2,2-dimethyl-1-propanol) and a carboxylate salt (sodium 2,2-dimethylpropanoate).[11][12] This consumes your starting material.

    • Solution: Strictly maintain a mildly acidic to neutral pH. Avoid strong bases entirely. The use of semicarbazide hydrochloride with a buffer like sodium acetate is designed to prevent the reaction from becoming basic.

  • Potential Cause 4: Poor Reagent Quality

    • Explanation: Aldehydes, including 2,2-dimethylpropanal, can oxidize to carboxylic acids upon exposure to air over time.[3] The purity of the semicarbazide hydrochloride is also critical for achieving high yields.

    • Solution: Use freshly opened or purified 2,2-dimethylpropanal. It is a volatile liquid (b.p. 74-76 °C) and can be distilled if its purity is in doubt.[13] Ensure you are using high-purity semicarbazide hydrochloride.

Q2: How can I effectively monitor the reaction's progress to determine the optimal reaction time?

  • Explanation: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of the starting materials.[6]

  • Recommended Protocol:

    • Prepare the Plate: Use a silica gel TLC plate.

    • Spotting: Spot three lanes on the plate: one with the starting 2,2-dimethylpropanal, one with the reaction mixture, and a "co-spot" containing both.

    • Elution: Develop the plate using a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The optimal ratio will depend on the polarity and may require some experimentation.

    • Visualization: Visualize the spots under a UV lamp. The disappearance of the 2,2-dimethylpropanal spot in the reaction mixture lane indicates that the reaction is complete.[6]

Q3: My final product appears impure or has a broad melting point range after isolation. What are the best practices for purification?

  • Explanation: The most common method for purifying solid hydrazone products is recrystallization.[6] The key is selecting an appropriate solvent system in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

  • Recommended Protocol:

    • Solvent Selection: Ethanol or an ethanol-water mixture is often an excellent choice for recrystallizing semicarbazones.[5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

    • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities adhering to the surface.[6]

    • Drying: Dry the purified crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of 2,2-dimethylpropanal carbamoyl hydrazone synthesis?

The formation of a semicarbazone is a classic nucleophilic addition-elimination reaction.[14]

  • Acid Catalysis: A catalytic amount of acid protonates the carbonyl oxygen of 2,2-dimethylpropanal. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2][15]

  • Nucleophilic Addition: The terminal -NH2 group of semicarbazide, which is the most nucleophilic site, attacks the activated carbonyl carbon.[14] This forms a tetrahedral intermediate called a carbinolamine.[2][16]

  • Dehydration: The carbinolamine intermediate is then protonated at its hydroxyl group, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation yields the final, stable semicarbazone product.[2][16]

Q2: What is the optimal stoichiometry for this reaction?

Typically, an equimolar ratio of the aldehyde and semicarbazide is used.[5] Using a slight excess (e.g., 1.1 equivalents) of the semicarbazide can sometimes help drive the reaction to completion, but a large excess should be avoided as it can complicate purification.

Q3: How does solvent choice impact the reaction?

The solvent must dissolve both reactants to allow them to interact. Protic solvents like ethanol and methanol are most commonly used because they effectively solvate the reactants and the intermediate states.[3][8] Green chemistry approaches have also demonstrated high yields using solvents like ethyl lactate in an aqueous mixture.[17]

Data Summary and Workflow

Table 1: Impact of Key Parameters on Reaction Yield
ParameterSuboptimal ConditionRationaleRecommended Condition
pH < 4 or > 7Too acidic: protonates nucleophile. Too basic: prevents dehydration and may cause side reactions.[1][3]pH 4-6 (e.g., buffered with sodium acetate)[1]
Temperature Room Temperature (if slow)Steric hindrance from the t-butyl group may require energy input to overcome the activation barrier.[1]Gentle reflux (60-80°C in ethanol)[3]
Solvent Non-polar solventsPoor solubility of semicarbazide hydrochloride.Protic solvents (e.g., Ethanol, Methanol)[3][8]
Reactant Purity Old/unpurified aldehyde2,2-dimethylpropanal can oxidize to 2,2-dimethylpropanoic acid, reducing the available starting material.[3]Use freshly distilled or newly purchased reagents.
Experimental Protocol: Synthesis of 2,2-Dimethylpropanal Carbamoyl Hydrazone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Addition: To this stirring solution, add 2,2-dimethylpropanal (1.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction's progress using TLC.

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool in an ice bath to maximize product precipitation.[3]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[6]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals.

  • Drying: Dry the final product under vacuum.

Diagram: Troubleshooting Low Yield

Below is a decision tree to guide the troubleshooting process for low reaction yields.

TroubleshootingWorkflow start Low Yield Obtained check_reaction Was reaction monitored to completion (TLC)? start->check_reaction check_pH Was pH controlled (e.g., buffered)? check_reaction->check_pH Yes (SM consumed) check_conditions Were temperature and time sufficient? check_reaction->check_conditions No (SM remains) check_side_reactions Any evidence of side products? check_pH->check_side_reactions Yes end_success Yield Improved check_pH->end_success No Action: Use buffer (e.g., NaOAc) check_reagents Are reagents fresh and pure? purification_loss Review purification: - Recrystallization solvent - Mechanical loss check_reagents->purification_loss Yes check_reagents->end_success No Action: Use fresh/purified reagents check_conditions->end_success Action: Increase time/temp check_side_reactions->check_reagents No check_side_reactions->end_success Yes (e.g., Cannizzaro) Action: Ensure acidic pH purification_loss->end_success Action: Optimize purification

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 2,2-Dimethylpropanal Carbamoyl Hydrazone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,2-dimethylpropanal carbamoyl hydrazone (also known as pivalaldehyde semicarbazone).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,2-dimethylpropanal carbamoyl hydrazone (also known as pivalaldehyde semicarbazone). Semicarbazones are highly valuable in bioconjugation and medicinal chemistry, but their azomethine (C=N) linkage is notoriously susceptible to aqueous hydrolysis.

This guide synthesizes mechanistic theory with field-proven formulation strategies to help you achieve long-term aqueous stability for your experiments.

Core Principles: The Hydrolytic Liability (FAQs)

Q: Why does 2,2-dimethylpropanal carbamoyl hydrazone degrade so rapidly in standard aqueous solutions? A: The degradation is driven by the inherent lability of the C=N bond in water. The pH-dependent mechanism involves four distinct stages: 1) protonation of the imine nitrogen, 2) nucleophilic attack by a water molecule at the imine carbon, 3) formation of a tetrahedral carbinolamine intermediate, and 4) decomposition of the carbinolamine resulting in C-N bond cleavage[1]. This cleavage regenerates the parent 2,2-dimethylpropanal (pivalaldehyde) and free semicarbazide.

Q: Does the structure of the molecule offer any natural protection? A: Yes, partially. The 2,2-dimethyl (tert-butyl) group of pivalaldehyde provides significant steric hindrance adjacent to the imine carbon, which physically shields the site from nucleophilic water attack[2]. However, steric bulk alone cannot prevent the initial protonation of the azomethine nitrogen, which is the primary driver of instability in acidic media[1].

Q: What is the optimal pH to prevent this hydrolysis? A: The kinetics of hydrazone and semicarbazone hydrolysis are strongly pH-dependent, with the fastest cleavage rates occurring at pH 2–4 due to acid catalysis[3]. Hydrolysis remains accelerated even at mildly acidic physiological conditions (pH 5.0–6.0)[4]. To maximize stability, the solution must be strictly buffered to neutral or slightly basic conditions (pH 7.0–7.5), where the half-life can exceed 24 hours even under thermal stress[5].

HydrolysisMechanism A Semicarbazone (Neutral pH) B Protonated Imine (Acidic pH) A->B + H⁺ C Water Attack (Nucleophilic) B->C + H₂O D Carbinolamine Intermediate C->D Rearrangement E Cleavage: Pivalaldehyde + Semicarbazide D->E C-N Cleavage

Mechanistic pathway of acid-catalyzed semicarbazone hydrolysis.

Troubleshooting Guide: Common Aqueous Instability Issues

Issue: Rapid degradation observed when dissolving the compound in pure, unbuffered water or 0.9% NaCl (Saline).

  • Causality: Pure water rapidly absorbs atmospheric carbon dioxide, forming carbonic acid and dropping the pH of the solution to approximately 5.5. Because semicarbazone hydrolysis is highly sensitive to mild acidity, this "invisible" pH drop catalyzes the protonation of the imine nitrogen[4].

  • Solution: Never use unbuffered water. Always utilize a strong buffering system (e.g., 100 mM HEPES or Phosphate buffer) calibrated strictly to pH 7.4.

Issue: Precipitation or accelerated degradation during freeze-thaw cycles.

  • Causality: As water freezes, pure ice crystals form, forcing the solute and buffer salts into an increasingly concentrated unfrozen liquid phase. This phenomenon (cryoconcentration) can cause drastic, localized pH shifts that destroy the semicarbazone linkage before the solution fully solidifies.

  • Solution: Incorporate a cryoprotectant or a water-miscible co-solvent (e.g., 5–10% DMSO or PEG400). This lowers the water activity and prevents localized crystallization-induced pH shifts.

FormulationWorkflow Start Aqueous Formulation Required Q1 Is pH strictly constrained to < 6.0? Start->Q1 Yes1 Use Co-solvents (e.g., 10% DMSO/PEG) Q1->Yes1 Yes No1 Buffer to pH 7.4 (HEPES/Phosphate) Q1->No1 No Q2 Is half-life > 24h achieved at 37°C? Yes1->Q2 No1->Q2 Yes2 Proceed to In Vitro / In Vivo Q2->Yes2 Yes No2 Apply Micellar Encapsulation Q2->No2 No

Decision tree for formulating stable semicarbazone solutions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to guarantee that the experimental choices are actively preventing hydrolysis.

Protocol A: Preparation of a Hydrolytically Stable Aqueous Formulation

This protocol uses co-solvency and strict pH control to bypass nucleation and acid-catalysis.

  • Primary Solvation: Dissolve 2,2-dimethylpropanal carbamoyl hydrazone in 100% DMSO to create a 10x concentrated stock.

    • Causality: Semicarbazones possess high lipophilicity. Introducing dry powder directly to water causes micro-precipitation. Dissolving in DMSO first prevents nucleation and ensures a homogenous molecular dispersion.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer and adjust the pH to exactly 7.4 using NaOH.

    • Causality: Maintaining a strict neutral pH prevents the protonation of the imine nitrogen, the critical first step in degradation[1].

  • High-Shear Mixing: While stirring the HEPES buffer vigorously, add the DMSO stock dropwise until a final concentration of 10% v/v DMSO is reached.

    • Causality: Dropwise addition under high shear prevents localized zones of high water-activity from prematurely hydrolyzing the compound before it is fully solvated by the buffer matrix.

  • Self-Validation Step (UV-Vis): Immediately measure the UV-Vis absorbance of the final solution at the specific λmax​ of the semicarbazone. Compare this to the theoretical absorbance of the DMSO stock diluted 1:10. A match confirms no degradation occurred during the aqueous transition phase.

Protocol B: Forced Degradation and Stability-Indicating HPLC Assay

When monitoring stability over time, the sampling method itself can introduce errors if degradation continues while the sample sits in the autosampler.

  • Incubation: Incubate the formulated solution from Protocol A at 37°C.

  • Aliquot Withdrawal: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.

  • Self-Validation Step (Immediate Quenching): Immediately dilute the drawn aliquot 1:1 with 100 mM ammonium acetate buffer (pH 7.0).

    • Causality: If testing a formulation at a lower pH (e.g., pH 5.0), degradation will continue in the HPLC vial. Quenching with a neutral buffer instantly halts the acid-catalyzed degradation pathway, locking the concentration of the intact semicarbazone and the cleaved pivalaldehyde for accurate chromatographic quantification[4].

  • Chromatography: Analyze via C18 Reverse-Phase HPLC. The intact semicarbazone will elute later than the cleaved pivalaldehyde due to differences in polarity[5].

Quantitative Stability Profiles

The following table summarizes the expected stability of semicarbazone linkages under various aqueous conditions, demonstrating the critical importance of pH and temperature control.

Aqueous ConditionpHTemperatureApproximate Half-Life ( t1/2​ )Primary Degradation Driver
Unbuffered Water~5.5 (due to dissolved CO₂)37°C4 – 6 hoursAcid-catalyzed protonation[4]
Acetate Buffer5.037°C< 6 hoursAcid-catalyzed protonation[4]
HEPES Buffer7.437°C> 48 hoursMinimal protonation[4]
HEPES Buffer7.565°C> 24 hoursThermal stress[5]

References

  • Hydrazone - Grokipedia Source: Grokipedia URL
  • An Intramolecular Cyclization Reaction Is Responsible for the in Vivo Inefficacy and Apparent pH Insensitive Hydrolysis Kinetics of Hydrazone Carboxylate Derivatives of Doxorubicin Source: Bioconjugate Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • On the Surface-Catalyzed Reaction between the Gases 2,2-Dimethylpropanal and Methanamine.

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Dimethylpropanal Carbamoyl Hydrazone

Welcome to the Technical Support Center for the synthesis and purification of 2,2-dimethylpropanal carbamoyl hydrazone (commonly referred to as pivalaldehyde semicarbazone). This guide provides researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,2-dimethylpropanal carbamoyl hydrazone (commonly referred to as pivalaldehyde semicarbazone). This guide provides researchers and drug development professionals with field-proven troubleshooting strategies and standardized protocols to overcome common isolation challenges, such as "oiling out," co-precipitation of salts, and steric-induced low yields.

Section 1: Mechanistic Grounding & Causality

The formation of a semicarbazone is a classic nucleophilic addition-elimination reaction. Semicarbazide reacts with the carbonyl carbon of 2,2-dimethylpropanal to form a tetrahedral carbinolamine intermediate, which subsequently dehydrates to form the imine derivative[1].

  • Causality of Steric Hindrance: The bulky tert-butyl group of 2,2-dimethylpropanal significantly shields the electrophilic carbonyl carbon. This steric hindrance slows down the initial nucleophilic attack compared to less substituted, less sterically hindered aldehydes[2].

  • Causality of pH Dependence: The reaction requires strict pH control (optimally around pH 4.5–5.0). If the pH is too low, the nucleophilic hydrazine nitrogen becomes protonated and unreactive. If the pH is too high, there are insufficient protons to catalyze the dehydration of the carbinolamine intermediate[3]. Sodium acetate is standardly used to buffer the hydrochloric acid from the semicarbazide hydrochloride salt[4].

Section 2: Troubleshooting FAQs

Q1: My crude product forms a biphasic oil ("oils out") during recrystallization instead of forming crystals. How do I fix this? Cause: "Oiling out" occurs when the melting point of the crude mixture is lower than the temperature at which it phase-separates from the solvent. Because pivalaldehyde semicarbazone is highly hydrophobic, using a recrystallization solvent with too high a water content forces the compound out of solution as a liquid melt before it can crystallize. Solution:

  • Re-dissolve the oil by adding a small amount of hot ethanol until the solution is completely clear.

  • Remove the flask from the heat source and allow it to cool very slowly to room temperature.

  • If oiling persists, introduce a seed crystal of pure 2,2-dimethylpropanal semicarbazone or scratch the inside of the flask with a glass rod to provide nucleation sites.

G N1 Crude Product Oils Out N2 Unreacted Pivalaldehyde? N1->N2 N3 Triturate with Cold Hexanes N2->N3 Yes N4 Solvent Ratio Too Aqueous? N2->N4 No N7 Slow Cooling (Crystallization) N3->N7 N5 Add Hot Ethanol Until Clear N4->N5 Yes N6 Seed Crystals / Scratch Flask N4->N6 No N5->N7 N6->N7

Troubleshooting logic tree for resolving oiling out during recrystallization.

Q2: The isolated solid has a strong, pungent odor of unreacted pivalaldehyde. How can I remove it? Cause: Pivalaldehyde is volatile but highly lipophilic; it frequently coats the crude solid or becomes trapped within the crystal lattice during rapid precipitation. Solution: Before attempting hot recrystallization, perform a trituration step. Suspend the crude solid in cold hexanes or pentane. The unreacted pivalaldehyde is highly soluble in non-polar solvents, whereas the semicarbazone (stabilized by intermolecular hydrogen bonding from the urea-like moiety) remains insoluble. Filter the suspension under vacuum.

Q3: My melting point is depressed, and elemental analysis shows excess nitrogen and chlorine. What went wrong? Cause: Your product is contaminated with unreacted semicarbazide hydrochloride and/or sodium acetate buffer[4]. These inorganic salts co-precipitate if the initial reaction mixture is crash-cooled without sufficient aqueous dilution. Solution: Thoroughly wash the crude filter cake with copious amounts of ice-cold distilled water. Semicarbazones exhibit limited solubility in water, ensuring minimal product loss while effectively dissolving the trapped inorganic salts[1].

Q4: The reaction yield is abnormally low (<40%), and crystallization is sluggish. How can I drive it to completion? Cause: As mentioned, the tert-butyl group sterically hinders the reaction. Furthermore, if the buffer capacity is overwhelmed, the pH may drop below 4.0, protonating the semicarbazide and halting the reaction[3]. Solution: Verify the pH of the reaction mixture is between 4.5 and 5.0. If it is too acidic, add dropwise a concentrated aqueous solution of sodium acetate until the target pH is reached[4]. Extend the reaction time to 2–3 hours with gentle heating (40–45 °C) to overcome the activation energy barrier imposed by steric hindrance.

Section 3: Standard Operating Procedure (SOP) for Purification

Below is the self-validating, step-by-step methodology for purifying crude 2,2-dimethylpropanal semicarbazone to analytical grade.

Phase 1: Aqueous Washing (Salt Removal)

  • Transfer the crude, filtered precipitate into a fritted glass funnel.

  • Wash the solid with 3 × 50 mL portions of ice-cold distilled water to dissolve unreacted semicarbazide hydrochloride and sodium acetate.

  • Apply vacuum suction until the filter cake is semi-dry. Validation check: The filtrate should test negative for chloride ions (using a dilute AgNO3 drop test).

Phase 2: Non-Polar Trituration (Aldehyde Removal) 4. Transfer the semi-dry solid to a beaker and suspend it in 30 mL of ice-cold hexanes. 5. Stir vigorously for 5 minutes to dissolve trapped pivalaldehyde. 6. Filter the suspension under vacuum. Validation check: The solid should no longer emit the characteristic pungent odor of pivalaldehyde.

Phase 3: Recrystallization (Crystal Lattice Refinement) 7. Transfer the solid to an Erlenmeyer flask. Add a minimum volume of boiling ethanol (approx. 10-15 mL per gram of product) until the solid just dissolves. 8. Add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point). 9. Add 1-2 drops of hot ethanol to clear the solution. 10. Cover the flask and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes[1]. 11. Collect the purified white needle-like crystals via vacuum filtration and dry in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Workflow S1 Crude Semicarbazone S2 Aqueous Wash (Remove Salts) S1->S2 S3 Hexane Trituration (Remove Aldehyde) S2->S3 S4 Hot EtOH/H2O Dissolution S3->S4 S5 Slow Cooling & Filtration S4->S5 S6 Pure Crystals S5->S6

Step-by-step purification workflow for crude 2,2-dimethylpropanal semicarbazone.

Section 4: Quantitative Data & Parameters

ParameterTarget Value / ObservationTroubleshooting Indicator
Optimal Reaction pH 4.5 – 5.0pH < 4.0: Reaction stalls (amine protonated). pH > 6.0: Dehydration fails.
Typical Crude Yield 75% – 85%< 50% indicates incomplete reaction due to steric hindrance or poor pH control.
Appearance (Pure) White crystalline solidYellow/brown tint indicates oxidation or side-products; oil indicates solvent trapping.
Solubility (Water) InsolubleExcellent for washing away inorganic salts.
Solubility (Hexanes) Insoluble (Cold)Excellent for trituration to remove unreacted pivalaldehyde.
Recrystallization Solvent Aqueous Ethanol (approx. 70:30)Too much water causes the product to "oil out" as a biphasic melt.

References

  • 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives Source: Chemistry LibreTexts URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL:[Link]

  • Semicarbazone Source: Grokipedia URL:[Link]

  • Carbonyl Reactivity Source: Michigan State University (MSU) Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Hydrazone &amp; Semicarbazone Derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectral resolution challenges with 2,2-dimethylpropanal carbamoyl hydrazone (pival...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectral resolution challenges with 2,2-dimethylpropanal carbamoyl hydrazone (pivalaldehyde semicarbazone) and related derivatives.

Diagnostic Overview: The Causality of Spectral Overlap

When analyzing 2,2-dimethylpropanal carbamoyl hydrazone, researchers frequently encounter complex, overlapping multiplets instead of the expected simple first-order spectrum. This complexity is rarely due to sample impurity; rather, it arises from three distinct molecular phenomena:

  • E/Z Isomerization : Restricted rotation around the C=N double bond results in stable E and Z isomers. Because the spatial magnetic environment differs between the two isomers, they present distinct sets of chemical shifts, often appearing as unequal "split" peaks 1.

  • Amide Rotamers : Partial double-bond character in the N−C(=O) bond of the carbamoyl group leads to slowly interconverting rotamers on the NMR timescale. This restricted rotation further splits the signals of adjacent protons 2.

  • Exchangeable Proton Broadening : The NH and NH2​ protons participate in dynamic intermolecular and intramolecular hydrogen bonding. This dynamic exchange broadens their signals, often causing them to overlap with the critical CH=N imine proton or residual solvent peaks 3.

Quantitative Data: Expected vs. Problematic Chemical Shifts

Table 1: 1H-NMR Signal Distribution and Overlap Zones for 2,2-dimethylpropanal carbamoyl hydrazone (in DMSO-d6 at 298 K).

Proton TypeExpected Shift (ppm)MultiplicityCommon Overlap / Interference Issues
tert-Butyl (CH3​)3​C− 1.05 - 1.20Singlet (9H)Splitting into 2-4 singlets due to E/Z isomers and rotamers.
Imine CH=N 7.00 - 7.50Singlet (1H)Hidden beneath broad NH2​ signals or residual CHCl3​ solvent peaks.
Amide NH2​ 6.20 - 6.80Broad Singlet (2H)Broadening overlaps with CH=N ; highly sensitive to concentration/temp.
Hydrazone NH 9.50 - 10.50Broad Singlet (1H)Extreme broadening; potential overlap with acidic impurities.

Troubleshooting Workflows

The following protocols are designed as self-validating systems. By comparing the initial standard spectrum against the post-intervention spectrum, the researcher can definitively confirm the structural assignment.

Protocol A: Variable Temperature (VT) NMR for Coalescence and Shift

Purpose: To resolve rotameric/isomeric splitting and shift exchangeable protons away from the CH=N signal 4. Mechanism: Increasing the temperature accelerates the interconversion rate of rotamers and isomers until they exceed the NMR timescale, coalescing split peaks into a single time-averaged signal. Additionally, heating disrupts hydrogen bonding, causing exchangeable NH/NH2​ protons to shift upfield (lower ppm), thereby unmasking the CH=N proton 3.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 15-20 mg of the semicarbazone in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d6, boiling point 189 °C). Seal the NMR tube securely.

  • Initial Acquisition (298 K): Acquire a standard 1H-NMR spectrum. Shim the magnet and optimize the receiver gain.

  • Temperature Ramp: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K, up to 358 K).

  • Equilibration & Reshimming: At each temperature step, allow 5-10 minutes for thermal equilibration. Re-shim the Z and Z2 gradients, as solvent density and magnetic susceptibility change with temperature 4.

  • Data Acquisition: Acquire 16-32 scans at each step.

  • Self-Validation: Plot the spectra as a stacked plot. Validation is achieved when the NH/NH2​ peaks shift upfield and the tert-butyl/imine split peaks coalesce into sharp singlets.

Protocol B: Deuterium Exchange ( D2​O Shake)

Purpose: To definitively identify and eliminate NH and NH2​ signals, isolating the CH=N proton. Mechanism: Labile protons exchange with deuterium from D2​O . Since deuterium resonates at a vastly different frequency, the NH/NH2​ signals disappear from the 1H-NMR spectrum.

Step-by-Step Methodology:

  • Acquire a baseline 1H-NMR spectrum of the sample in CDCl3​ or DMSO−d6​ .

  • Remove the NMR tube and add 1-2 drops (approx. 10-20 μL ) of D2​O .

  • Cap the tube and shake vigorously for 30-60 seconds to ensure complete biphasic mixing and chemical exchange.

  • Return the tube to the spectrometer, re-shim, and re-acquire the 1H-NMR spectrum.

  • Self-Validation: Compare the pre- and post-shake spectra. The protocol is successful when the broad signals between 6.0-10.5 ppm vanish, leaving the sharp CH=N singlet fully exposed for accurate integration.

Protocol C: 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To separate overlapping signals using the carbon dimension. Mechanism: HSQC correlates protons to their directly attached carbons. Because NH and NH2​ protons are attached to nitrogen, they do not produce cross-peaks in an HSQC spectrum. The CH=N proton, however, will show a distinct cross-peak with the imine carbon (~140-150 ppm), completely isolating it from nitrogen-bound proton interference 4.

Step-by-Step Methodology:

  • Ensure sample concentration is sufficient (≥20 mg/0.6 mL) for 2D acquisition.

  • Acquire standard 1H and 13C (or DEPT-135) 1D spectra to determine spectral widths.

  • Set up a 1H-13C multiplicity-edited HSQC experiment.

  • Set the 1H spectral width to cover 0-12 ppm and the 13C width to 0-200 ppm.

  • Acquire the 2D matrix (typically 128-256 increments in t1, 2-4 scans per increment).

  • Self-Validation: Process the matrix. The CH=N signal will be definitively identified as the only peak in the downfield proton region (7.0-7.5 ppm) that possesses a corresponding carbon correlation.

Diagnostic Workflow Visualization

G Start Overlapping Peaks Detected in 1H-NMR Spectrum CheckType Identify Nature of Overlap Start->CheckType Type1 Broad NH / NH2 Exchangeable Protons CheckType->Type1 Type2 E/Z Isomers or Rotamers (Multiplets) CheckType->Type2 Type3 Solvent / Water Peak Interference CheckType->Type3 Sol1 Protocol B: D2O Shake (Eliminates NH/NH2) Type1->Sol1 Sol2 Protocol A: VT-NMR (Coalescence & Shifting) Type1->Sol2 Type2->Sol2 Sol4 Protocol C: 2D HSQC (Filters out N-H signals) Type2->Sol4 Type3->Sol2 Sol3 Solvent Switch (e.g., CDCl3 to DMSO-d6) Type3->Sol3

Diagnostic workflow for resolving 1H-NMR spectral overlaps in hydrazones and semicarbazones.

Frequently Asked Questions (FAQs)

Q: I synthesized 2,2-dimethylpropanal carbamoyl hydrazone, but my tert-butyl peak at ~1.1 ppm is split into two singlets of unequal integration (e.g., 3:1 ratio). Is my sample impure? A: Not necessarily. This unequal splitting is the classic hallmark of E/Z isomerism around the C=N bond 15. The major peak corresponds to the thermodynamically more stable isomer (usually the E-isomer, minimizing steric clash with the bulky tert-butyl group), while the minor peak is the Z-isomer. Running a VT-NMR experiment (Protocol A) will cause these peaks to coalesce if they are in dynamic equilibrium.

Q: The CH=N proton is completely hidden under a massive, broad mound between 6.5 and 7.5 ppm. How can I integrate it accurately? A: That broad mound is likely the NH2​ group of the carbamoyl moiety, broadened by quadrupolar relaxation of the nitrogen and intermediate chemical exchange. You cannot integrate the CH=N peak accurately while it is buried. Use the D2​O shake method (Protocol B). The NH2​ protons will exchange for deuterium and disappear, leaving the sharp CH=N singlet fully exposed for accurate integration. Alternatively, use 2D HSQC (Protocol C) to bypass the nitrogen-attached protons entirely 4.

Q: I tried heating my sample in CDCl3​ to resolve the rotamers, but the peaks barely moved before the solvent boiled. What should I do? A: CDCl3​ has a low boiling point (61 °C), which severely limits the temperature range for VT-NMR. Furthermore, non-polar solvents often stabilize intramolecular hydrogen bonds, increasing the energy barrier for rotamer interconversion 2. Evaporate the CDCl3​ and redissolve your sample in a high-boiling, polar aprotic solvent like DMSO−d6​ (b.p. 189 °C). This allows you to reach the higher temperatures (e.g., 80-100 °C) required to overcome the rotational energy barrier and achieve peak coalescence.

Q: Why does the chemical shift of my NH proton change every time I run the exact same sample on different days? A: The chemical shift of exchangeable protons is highly sensitive to concentration, trace moisture (water content), and ambient probe temperature 3. Even minor variations in how much sample you dissolved or the age of your NMR solvent can alter the hydrogen-bonding network, causing the NH peak to "wander" across the spectrum. To ensure self-validating and reproducible results, always report the exact concentration, solvent, and temperature when publishing NMR data for semicarbazones.

References

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • Troubleshooting Dichapetalin I NMR peak overlapping. Benchchem.
  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. PMC - NIH.gov.
  • Conformational and Configurational Dynamics of a Highly Fluorinated Hydrazone. The Journal of Organic Chemistry - ACS Publications.
  • Isomerization Mechanism in Hydrazone-Based Rotary Switches. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

2,2-Dimethylpropanal carbamoyl hydrazone vs thiosemicarbazone binding affinity

2,2-Dimethylpropanal Carbamoyl Hydrazone vs. Thiosemicarbazone: A Comparative Guide on Binding Affinity and Mechanistic Profiling As drug development pivots toward highly targeted pharmacophores, the selection between ox...

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Author: BenchChem Technical Support Team. Date: April 2026

2,2-Dimethylpropanal Carbamoyl Hydrazone vs. Thiosemicarbazone: A Comparative Guide on Binding Affinity and Mechanistic Profiling

As drug development pivots toward highly targeted pharmacophores, the selection between oxygen- and sulfur-containing isosteres is a critical decision that dictates a molecule's pharmacokinetic destiny. This guide provides an in-depth comparative analysis of 2,2-Dimethylpropanal carbamoyl hydrazone (a semicarbazone, CAS 23809-33-8)[1] and its thiosemicarbazone counterpart.

By anchoring a bulky, lipophilic tert-butyl group (via the 2,2-dimethylpropanal moiety) to either a carbamoyl hydrazone (SC) or thiosemicarbazone (TSC) tail, researchers create a sterically restricted system. This steric bulk limits rotational freedom, predominantly locking the imine bond in an E-configuration[2]. Consequently, the binding affinity of the molecule is almost entirely dictated by the electronic nature of the terminal heteroatom (Oxygen vs. Sulfur).

Mechanistic Causality: The Oxygen vs. Sulfur Dichotomy

To understand the binding affinities of these two derivatives, we must evaluate them through the lens of the Hard-Soft Acid-Base (HSAB) Theory and Conformational Thermodynamics .

  • Carbamoyl Hydrazone (Oxygen Isostere): Oxygen is highly electronegative and acts as a "hard" Lewis base. SC derivatives possess a rigid conformation and act as superior, highly directional hydrogen-bond acceptors. This makes them exceptionally suited for docking into rigid enzyme pockets (such as cholinesterases or specific kinases like CHK2) where stable H-bonding networks drive affinity[3].

  • Thiosemicarbazone (Sulfur Isostere): Sulfur has a larger van der Waals radius and lower electronegativity, making it a "soft" Lewis base with enhanced polarizability. TSCs exhibit superior binding affinities for transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) found in metalloenzymes[4]. Furthermore, the polarizable sulfur can form pre-covalent complexes with cysteine residues in parasitic proteases (e.g., cruzain), driving potent antiparasitic and anticancer activity[5].

G Ligand 2,2-Dimethylpropanal Derivatives SC Carbamoyl Hydrazone (SC) [Oxygen Isostere] Ligand->SC TSC Thiosemicarbazone (TSC) [Sulfur Isostere] Ligand->TSC Metal Hard/Borderline Metals (e.g., Cu2+, Fe3+) SC->Metal Moderate Affinity (Ka ~ 7.62 x 10^2 M^-1) Enzyme Target Enzyme Pocket (H-Bonding Network) SC->Enzyme Strong H-Bond Acceptor Rigid Conformation TSC->Metal Soft Ligand Binding (Ka ~ 8.33 x 10^2 M^-1) TSC->Enzyme Enhanced Polarizability Pre-covalent Complex

Mechanistic divergence of SC vs TSC binding pathways based on heteroatom polarizability.

Quantitative Binding Affinity Comparison

The following table synthesizes experimental binding data comparing the carbamoyl hydrazone and thiosemicarbazone scaffolds. While the tert-butyl headgroup dictates the steric fit, the functional binding constants ( Ka​ ) are driven by the SC/TSC tail[3][4][5].

Parameter2,2-Dimethylpropanal SC (Carbamoyl Hydrazone)2,2-Dimethylpropanal TSC (Thiosemicarbazone)
Heteroatom Profile Oxygen (Hard Lewis Base)Sulfur (Soft/Borderline Lewis Base)
Cu²⁺ Binding Constant ( Ka​ ) 7.62×102 M−1 [4] 8.33×102 M−1 [4]
Limit of Detection (Metal Ion) [4] [4]
Primary Binding Mode Rigid H-bond acceptor network[3]Metal chelation / Pre-covalent complexation[5]
Optimal Target Profile Cholinesterases, Kinases (e.g., CHK2)[3]Metalloenzymes, Parasitic proteases[5]

Self-Validating Experimental Protocols

To objectively quantify the binding affinity differences between the SC and TSC derivatives of 2,2-dimethylpropanal, researchers must employ orthogonal, self-validating assays. Relying solely on IC50​ values is insufficient, as it conflates binding affinity with downstream functional efficacy.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the binding energetics ( ΔG , ΔH , −TΔS ) of the ligands to a target protein (e.g., Butyrylcholinesterase). Causality: ITC is chosen because it separates the enthalpic contributions (H-bonding, favoring SCs) from entropic contributions (hydrophobic/steric displacement by the tert-butyl group).

  • Preparation: Dialyze the target protein and dissolve the 2,2-dimethylpropanal derivatives in identical buffer solutions (e.g., 50 mM HEPES, pH 7.4, 1% DMSO to ensure solubility of the lipophilic tert-butyl group).

  • Titration: Inject the ligand (syringe, 500 µM) into the protein solution (cell, 50 µM) in 2 µL aliquots at 25°C.

  • Self-Validation (The 'n' value): The stoichiometry parameter ( n ) must resolve to ~1.0. If n=1 , it indicates non-specific aggregation or poor ligand solubility, invalidating the affinity ( Kd​ ) calculation.

  • Analysis: SCs typically exhibit a highly negative ΔH due to strong, rigid H-bonding, whereas TSCs may show a more favorable −TΔS due to the displacement of ordered water molecules by the larger sulfur atom.

Protocol B: Metal-Ligand Stoichiometry via Fluorescence Quenching

Purpose: To determine the binding constant ( Ka​ ) for transition metals (e.g., Cu²⁺)[4]. Causality: TSCs and SCs exhibit intrinsic fluorescence that is quenched upon metal coordination. The Benesi-Hildebrand method allows for the precise calculation of Ka​ .

  • Titration: Prepare a 10 µM solution of the ligand. Titrate with increasing concentrations of Cu²⁺ (0 to 50 µM).

  • Measurement: Record emission spectra ( λex​=350 nm , λem​=450 nm )[2].

  • Data Transformation: Plot 1/(F0​−F) versus 1/[Cu2+] . The ratio of the intercept to the slope yields the binding constant ( Ka​ ).

  • Self-Validation (Job's Plot): Perform a continuous variation method (Job's plot) by varying the mole fraction of the ligand and metal while keeping the total concentration constant. The apex of the plot must occur at a 0.5 mole fraction to confirm a stable 1:1 binding stoichiometry[4].

Workflow Prep 1. Ligand Preparation (SC vs TSC Synthesis) Assay1 2A. Metal Binding Assay (UV-Vis & Fluorescence Quenching) Prep->Assay1 Assay2 2B. Enzyme Kinetics (Isothermal Titration Calorimetry) Prep->Assay2 Data1 3A. Benesi-Hildebrand Plot (Calculate Ka & LOD) Assay1->Data1 Data2 3B. Thermodynamic Profiling (ΔG, ΔH, -TΔS) Assay2->Data2 Val 4. Orthogonal Validation (Job's Plot & DFT Modeling) Data1->Val Data2->Val

Self-validating experimental workflow for quantifying SC and TSC binding affinities.

Strategic Conclusion for Drug Developers

When utilizing the 2,2-dimethylpropanal scaffold, the choice between a carbamoyl hydrazone and a thiosemicarbazone should be strictly dictated by the target's microenvironment.

  • Select the carbamoyl hydrazone (SC) when targeting rigid kinase pockets or cholinesterases where highly specific, directional hydrogen bonding is required to anchor the bulky tert-butyl group[3].

  • Select the thiosemicarbazone (TSC) when the mechanism of action relies on metalloenzyme inhibition, intracellular metal chelation (e.g., generating reactive oxygen species), or covalent interaction with active-site cysteines[4][5].

Sources

Comparative

A Comparative Guide to Aliphatic and Aromatic Semicarbazones in Coordination Chemistry

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design of metal-based therapeutics and catalysts. Semicarbazones, a class of Schiff bases...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design of metal-based therapeutics and catalysts. Semicarbazones, a class of Schiff bases derived from the condensation of semicarbazide with aldehydes or ketones, have garnered significant attention due to their versatile coordination behavior and wide-ranging biological activities.[1][2][3] A crucial distinction within this ligand family lies in the nature of the substituent attached to the imine carbon: aliphatic versus aromatic. This guide provides an in-depth, objective comparison of aliphatic and aromatic semicarbazones in coordination chemistry, supported by experimental data and protocols to inform ligand choice and complex design.

Fundamental Differences: Electronic and Steric Profiles

The coordination properties of a semicarbazone ligand are fundamentally dictated by the electronic and steric nature of the organic moiety attached to the azomethine group.

Aliphatic semicarbazones , derived from aliphatic aldehydes or ketones (e.g., acetone semicarbazone), are characterized by the presence of alkyl groups. These groups are electron-donating through an inductive effect (+I), which increases the electron density on the azomethine nitrogen and the carbonyl oxygen. However, they lack the extended π-system found in their aromatic counterparts. Sterically, the bulkiness of the alkyl groups can influence the geometry of the resulting metal complex.[1]

Aromatic semicarbazones , on the other hand, are synthesized from aromatic aldehydes or ketones (e.g., benzaldehyde semicarbazone). The key feature of these ligands is the presence of an aromatic ring, which is an electron-withdrawing group through a resonance effect (-M). This electronic delocalization extends over the entire semicarbazone backbone, influencing the donor strength of the coordinating atoms.[4] Furthermore, the planar nature of the aromatic ring can facilitate π-π stacking interactions in the solid state, influencing the crystal packing of the metal complexes.[5]

dot graph R_groups { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} केंद्रीकृत कैप्शन: Aliphatic vs. Aromatic Substituent Effects.

Synthesis of Representative Ligands and Metal Complexes

The synthesis of both aliphatic and aromatic semicarbazones is a straightforward condensation reaction. The subsequent complexation with metal salts yields the desired coordination compounds.

Experimental Protocol: Synthesis of Acetone Semicarbazone (Aliphatic)

This protocol describes the synthesis of a simple aliphatic semicarbazone.

Materials:

  • Semicarbazide hydrochloride

  • Crystallized sodium acetate

  • Acetone

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a solution by dissolving 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 ml of deionized water in a flask.

  • Add 1 ml of acetone to the solution.

  • Shake the mixture vigorously for several minutes.

  • Allow the mixture to stand for 10-15 minutes, with occasional shaking. The product will precipitate as white crystals.

  • Filter the crystals using suction filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot water or dilute ethanol to obtain pure acetone semicarbazone.[6]

Experimental Protocol: Synthesis of Benzaldehyde Semicarbazone (Aromatic)

This protocol details the synthesis of a representative aromatic semicarbazone.

Materials:

  • Semicarbazide hydrochloride

  • Anhydrous sodium acetate

  • Benzaldehyde

  • Ethanol

  • Deionized water

Procedure:

  • In a boiling tube, dissolve 1 g of semicarbazide hydrochloride and 1 g of anhydrous sodium acetate in 10 ml of a 1:1 ethanol-water mixture.

  • Add 1 ml of benzaldehyde to the solution.

  • Reflux the mixture for 30 minutes. A large volume of bubbles may be generated during this step.[7]

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the resulting white precipitate, wash with cold water, and dry.

  • Recrystallize the product from ethanol to obtain pure benzaldehyde semicarbazone.[8]

Experimental Protocol: General Synthesis of Metal(II) Complexes

This general procedure can be adapted for the synthesis of both aliphatic and aromatic semicarbazone complexes.

Materials:

  • Semicarbazone ligand (aliphatic or aromatic)

  • Hydrated metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve the semicarbazone ligand in hot ethanol or methanol.

  • Dissolve the hydrated metal(II) salt in the same solvent, also with heating.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:1 or 1:2.

  • Reflux the resulting mixture for 2-4 hours.

  • Cool the solution to room temperature. The metal complex will precipitate out of solution.

  • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.[9]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} केंद्रीकृत कैप्शन: General Synthesis Workflow.

Comparative Analysis of Coordination Chemistry

The differences in the electronic and steric profiles of aliphatic and aromatic semicarbazones lead to distinct characteristics in their metal complexes.

Structural Analysis

X-ray crystallography provides definitive insights into the solid-state structures of these complexes. A comparative look at the crystal structures of acetone semicarbazone and benzaldehyde semicarbazone reveals key conformational differences that persist upon coordination.

  • Acetone Semicarbazone (Aliphatic): The molecule is essentially planar. The crystal structure of acetone semicarbazone shows a nearly flat conformation.[10]

  • Benzaldehyde Semicarbazone (Aromatic): The molecule is not perfectly planar. There is a significant twist between the plane of the benzene ring and the semicarbazone moiety.[10] This inherent twist in the free ligand can influence the coordination geometry of the resulting metal complex.

In their metal complexes, both types of semicarbazones typically act as bidentate ligands, coordinating through the carbonyl oxygen and the azomethine nitrogen to form a five-membered chelate ring.[11][12] However, aromatic semicarbazones can exhibit more diverse coordination modes, including tridentate coordination if the aromatic ring contains a suitably positioned donor atom (e.g., a hydroxyl or pyridyl group).[4]

FeatureAcetone Semicarbazone Complex (Aliphatic)Benzaldehyde Semicarbazone Complex (Aromatic)Reference
Ligand Conformation Generally planarTwisted conformation between phenyl ring and semicarbazone moiety[10]
Coordination Mode Typically bidentate (O, N)Bidentate (O, N), can be tridentate with suitable substituents[4][11]
Intermolecular Interactions Hydrogen bondingHydrogen bonding, π-π stacking[10]
Spectroscopic Properties

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing semicarbazone ligands and their metal complexes.

Infrared (IR) Spectroscopy: The IR spectra of both aliphatic and aromatic semicarbazones show characteristic bands for the N-H, C=O, and C=N stretching vibrations. Upon complexation, a significant shift in the C=O and C=N stretching frequencies to lower wavenumbers is observed, indicating the coordination of these groups to the metal ion.

A key difference lies in the C-H stretching vibrations. Aliphatic semicarbazones exhibit C-H stretching bands below 3000 cm⁻¹, whereas aromatic semicarbazones show C-H stretching bands both below and slightly above 3000 cm⁻¹ due to the aromatic C-H bonds.[12]

Vibrational ModeAliphatic Semicarbazone ComplexAromatic Semicarbazone ComplexReference
ν(C=O) Shifts to lower frequency upon coordinationShifts to lower frequency upon coordination[9]
ν(C=N) Shifts to lower frequency upon coordinationShifts to lower frequency upon coordination[13]
ν(C-H) < 3000 cm⁻¹< 3000 cm⁻¹ and > 3000 cm⁻¹[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for confirming the formation of the semicarbazone ligand and for probing the coordination environment in diamagnetic metal complexes. The disappearance of the aldehydic or ketonic proton signal and the appearance of a new signal for the azomethine proton (-CH=N-) confirms the formation of the Schiff base.

In aromatic semicarbazones, the protons of the aromatic ring give rise to signals in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The chemical shifts of these protons can be sensitive to the coordination of the ligand to a metal ion. For aliphatic semicarbazones, the signals for the alkyl protons appear in the upfield region of the spectrum.

Stability of Metal Complexes

The stability of a metal complex is a crucial parameter, especially in the context of drug development, as it determines the bioavailability and speciation of the complex in biological systems. The stability of metal-semicarbazone complexes is influenced by the electronic nature of the ligand.

Generally, ligands with greater basicity form more stable complexes. The electron-donating alkyl groups in aliphatic semicarbazones increase the basicity of the donor atoms, which would suggest the formation of more stable complexes. However, the extended π-conjugation in aromatic semicarbazones can also contribute to the stability of the metal complex through delocalization of electron density over the chelate ring.[4] While direct comparative studies on the stability constants of simple aliphatic versus aromatic semicarbazone complexes are not extensively reported, theoretical studies suggest that the oxygen atom is the most favorable coordination site in both types of ligands.[14][15]

Redox Properties

The redox behavior of transition metal complexes is of paramount importance in their catalytic and biological applications. The electronic nature of the semicarbazone ligand can significantly influence the redox potential of the metal center.

The electron-withdrawing nature of the aromatic ring in aromatic semicarbazones can stabilize lower oxidation states of the metal ion, thereby making the complex easier to reduce (i.e., a less negative or more positive redox potential) compared to complexes with electron-donating aliphatic semicarbazones. This tunability of redox potentials through ligand design is a key aspect of developing metal-based catalysts and redox-active drugs. For instance, in copper complexes, the redox potential of the Cu(II)/Cu(I) couple can be modulated by the substituents on the semicarbazone ligand.[7]

Conclusion and Future Perspectives

The choice between aliphatic and aromatic semicarbazones in coordination chemistry depends on the desired properties of the resulting metal complex.

  • Aliphatic semicarbazones are suitable for applications where simple, electron-rich ligands are required, potentially leading to more stable complexes due to the increased basicity of the donor atoms. Their non-planar geometries, dictated by the alkyl substituents, can also be exploited in the design of specific catalytic pockets.

  • Aromatic semicarbazones offer greater versatility in terms of electronic tuning and coordination modes. The ability to introduce various substituents on the aromatic ring allows for fine-tuning of the electronic properties and redox potentials of the metal center. Furthermore, the planar nature of the aromatic moiety can be utilized to promote intermolecular interactions, which is relevant in the design of crystal architectures and supramolecular assemblies.

Future research should focus on systematic comparative studies of a wider range of aliphatic and aromatic semicarbazone complexes to provide a more comprehensive quantitative understanding of their relative stabilities, redox properties, and biological activities. Such studies will undoubtedly pave the way for the rational design of novel metal-semicarbazone complexes with tailored functionalities for applications in medicine and catalysis.

References

  • Datta, V. (1974). The Crystal and Molecular Structures of Acetone Semicarbazone and Benzaldehyde Semicarbazone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(11), 2549-2555.
  • Sharma, S., & Kumar, A. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2867.
  • Kuevi, A., et al. (2018). Theoretical Study of the Coordination of Semicarbazone and Its Methylated Derivatives.
  • El-Gammal, O. A., et al. (2022). Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand. Scientific Reports, 12(1), 20561.
  • PrepChem. (n.d.). Preparation of acetone semicarbazone. Retrieved from [Link]

  • Ghosh, A. K., et al. (2001). Chemical Control on the Coordination Mode of Benzaldehyde Semicarbazone Ligands. Synthesis, Structure, and Redox Properties of Ruthenium Complexes. Inorganic Chemistry, 40(6), 1284-1291.
  • Hussain, A., et al. (2022). A comparative DFT study of some N-based aromatic ligand metal complexes as anticancer agents and analysis of their mode of interaction with DNA base pair. Journal of the Indian Chemical Society, 99(4), 100391.
  • Keypour, H., et al. (2012). Synthesis, characterization, and X-ray crystal structures of metal complexes with new Schiff-base ligands and their antibacterial activities.
  • Scribd. (n.d.). Semicarbazone of Benzaldehyde. Retrieved from [Link]

  • Casas, J. S., et al. (2000). Main group metal complexes of semicarbazones and thiosemicarbazones. A structural review. Coordination Chemistry Reviews, 209(1), 197-261.
  • IJNRD. (2023). Chemical, biochemical and allied aspects of schiff base and its transition as well as non transition metal complexes. International Journal of Novel Research and Development, 8(6), g789-g802.
  • Bendola Publishing. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Oriental Journal of Chemistry, 36(6), 1136-1147.
  • Radanović, M. M., et al. (2022). Some Aromatic Schiff Bases and Their Metal Complexes.
  • Oriental Journal of Chemistry. (2024). Synthesis, Characterisation, DFT Studies and Electrochemical and Biological Application Studies of a New Schiff Base Based on from Naphthalene-1, 8-Diamine and its Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Oriental Journal of Chemistry, 40(6).
  • Bugarčić, Ž. D., et al. (2024). Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. Molecules, 29(1), 13.
  • National Center for Biotechnology Information. (n.d.). Protocols for Understanding the Redox Behavior of Copper-Containing Systems. Retrieved from [Link]

  • ResearchGate. (2022). A comparative DFT study of some N-based aromatic ligand metal complexes as anticancer agents and analysis of their mode of interaction with DNA base pair. Retrieved from [Link]

  • PubChem. (n.d.). Acetone semicarbazone. Retrieved from [Link]

  • TCU Digital Repository. (n.d.). X-ray crystal structure studies of metal complexes. Retrieved from [Link]

  • IJRAR.org. (n.d.). Synthesis and Studies on electronic spectra of Cu (II) Complexes with 3-hydroxy-2-Naphthalidene semicarbazone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solution NMR of Transition Metal Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Kuevi, A., et al. (2025). Theoretical Study of the Coordination of Semicarbazone and Its Methylated Derivatives.
  • ClinicSearch. (2024). Synthesis, Single Crystal X-Ray and Biological Study of Transition Metal Complexes of N, N-Donor Schiff Base Ligand. Retrieved from [Link]

  • ISCA. (n.d.). Quantum-chemical study of the coordination of some aromatic derivatives of semicarbazone. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Singh, H. L., & Varshney, A. K. (2005). Synthetic and Structural Studies of Some Bivalent Transition Metal Complexes with Oxygen and Nitrogen Containing Schiff Base. Oriental Journal of Chemistry, 21(3), 441-444.

Sources

Validation

A Comparative Guide to the Validation of HPLC Analytical Methods for 2,2-dimethylpropanal Carbamoyl Hydrazone

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,2-dimethylpropanal carbamoyl hydrazone. Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,2-dimethylpropanal carbamoyl hydrazone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method suitable for regulatory scrutiny. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge of 2,2-dimethylpropanal Carbamoyl Hydrazone

2,2-dimethylpropanal carbamoyl hydrazone is a molecule of interest in pharmaceutical development, potentially as an active pharmaceutical ingredient (API) or a critical intermediate. The hydrazone functional group (R1R2C=N-NH2) is known for its reactivity and potential instability, particularly its susceptibility to hydrolysis.[5][6][7] This inherent characteristic demands a well-validated, stability-indicating HPLC method to ensure accurate quantification and impurity profiling throughout the drug development lifecycle, from initial synthesis to final product stability studies.

A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and matrix components.[8][9][10] The development of such a method for a hydrazone compound requires a systematic approach, beginning with an understanding of the molecule's physicochemical properties and potential degradation pathways.

Comparative Analysis of HPLC Methodologies

Methodology Principle Advantages Disadvantages Applicability to 2,2-dimethylpropanal carbamoyl hydrazone
Direct UV/Vis Detection Direct analysis of the analyte using a UV/Vis detector.Simple, straightforward, and requires no derivatization.May lack sensitivity if the analyte has a poor chromophore. Potential for interference from co-eluting impurities.Feasible if the carbamoyl hydrazone moiety provides sufficient UV absorbance. The initial approach of choice due to its simplicity.
Pre-column Derivatization with UV/Vis or Fluorescence Detection The analyte is reacted with a derivatizing agent to form a product with enhanced detectability.[11]Significantly increases sensitivity and selectivity.[11] Allows for the use of more sensitive detectors like fluorescence detectors.Adds complexity to the sample preparation process. The derivatization reaction must be reproducible and complete.A strong alternative if direct detection proves to be insensitive. Derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) are commonly used for carbonyl compounds.[5][11]
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase and ion-exchange properties.Can provide unique selectivity for polar and ionizable compounds.[12]Method development can be more complex than traditional reversed-phase chromatography.Potentially useful if the analyte or its impurities have ionizable groups, offering an alternative separation mechanism.

For the purpose of this guide, we will focus on the development and validation of a direct UV/Vis detection method using reversed-phase HPLC, as it represents the most direct and common starting point for such an analyte.

Proposed HPLC Method for 2,2-dimethylpropanal Carbamoyl Hydrazone

The following method is a proposed starting point for the analysis of 2,2-dimethylpropanal carbamoyl hydrazone. Optimization may be required based on experimental observations.

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and robust choice for reversed-phase chromatography, suitable for a wide range of medium-polarity compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid is used to control the pH of the mobile phase and improve peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is necessary to separate the main analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax of the analyte)254 nm is a common wavelength for aromatic compounds. The optimal wavelength should be determined by a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Validation of the Analytical Method: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a standard solution of 2,2-dimethylpropanal carbamoyl hydrazone at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative standard deviation (RSD) of the peak area: Should be ≤ 2.0%.

Caption: Workflow for System Suitability Testing.

Specificity and Forced Degradation Studies

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Forced Degradation Protocol: Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods.[8][10][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the analyte in 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light for 24 hours.

Analyze all stressed samples by the proposed HPLC method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

G cluster_0 Forced Degradation Protocol cluster_1 Stress Conditions Analyte 2,2-dimethylpropanal carbamoyl hydrazone Stress Stress Conditions Analyte->Stress HPLC HPLC Analysis Stress->HPLC Analyze Stressed Samples Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Purity Peak Purity Assessment (PDA Detector) HPLC->Purity Degradants Separation of Degradants HPLC->Degradants

Caption: Overview of the Forced Degradation Study Workflow.

Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a stock solution of the analyte at 1 mg/mL.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo mixture (if applicable for a drug product).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercepts of regression lines) and S is the slope of the calibration curve.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Introduce small variations to the method parameters and assess the impact on the results. Examples of parameters to vary include:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% absolute)

  • Detection wavelength (± 5 nm)

The system suitability parameters should still be met under these varied conditions.

Data Summary and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
System Suitability Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000, RSD of Peak Area ≤ 2.0%
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision RSD ≤ 2.0% for repeatability and intermediate precision
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ
Robustness System suitability parameters are met under all varied conditions.

Conclusion

The validation of an HPLC analytical method for a potentially unstable compound like 2,2-dimethylpropanal carbamoyl hydrazone is a critical undertaking in pharmaceutical development. By following a systematic approach grounded in the ICH Q2(R1) guidelines, it is possible to develop a robust, reliable, and stability-indicating method. This guide has provided a comprehensive framework, from the initial comparison of methodologies to detailed validation protocols and data interpretation. The successful validation of this method will provide confidence in the quality and consistency of the analytical data generated, ultimately ensuring the safety and efficacy of the final drug product.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. A Comparative Guide to Derivatizing Agents for HPLC Analysis: 9-Anthraldehyde Hydrazone in Focus.
  • Scribd. ICH Q2(R1)
  • ResearchGate. Q2(R1)
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Wikipedia. Hydrazone.
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
  • Semantic Scholar. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • ResearchGate. (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • ResearchGate. (PDF)
  • PubMed. HPLC study on stability of pyridoxal isonicotinoyl hydrazone.
  • International Journal of Research in Pharmaceutical Sciences.
  • ACS Publications. Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99mTc-Labeled Radiopharmaceuticals.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • MDPI. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs.
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Open Access Journals.
  • ResolveMass.
  • World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • MDPI.

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Comparative

FTIR Spectra Comparison of 2,2-Dimethylpropanal Carbamoyl Hydrazone Metal Complexes: A Technical Guide

Executive Summary The structural elucidation of metal-organic frameworks and coordination complexes relies heavily on vibrational spectroscopy. For complexes utilizing 2,2-dimethylpropanal carbamoyl hydrazone (commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of metal-organic frameworks and coordination complexes relies heavily on vibrational spectroscopy. For complexes utilizing 2,2-dimethylpropanal carbamoyl hydrazone (commonly known as pivalaldehyde semicarbazone) as a ligand, Fourier Transform Infrared (FTIR) spectroscopy serves as the primary non-destructive diagnostic tool. This guide provides an objective comparison of the FTIR spectral shifts that occur when this sterically hindered, aliphatic carbamoyl hydrazone coordinates with transition metals (Cu²⁺, Ni²⁺, and Zn²⁺). By analyzing the causality behind these vibrational shifts, researchers can definitively map the coordination geometry and validate the integrity of their synthesized complexes.

Mechanistic Rationale: Coordination Dynamics

2,2-dimethylpropanal carbamoyl hydrazone acts as a versatile bidentate chelating agent. The presence of the bulky tert-butyl group from the 2,2-dimethylpropanal moiety introduces significant steric hindrance, which prevents the formation of unwanted polymeric networks and forces the metal into discrete, predictable geometries (typically distorted octahedral or tetrahedral, depending on the metal-to-ligand ratio).

Mechanistically, coordination occurs via two primary Lewis base sites on the ligand[1]:

  • The Azomethine Nitrogen (C=N): The lone pair on the nitrogen atom is donated to the vacant d-orbitals of the transition metal.

  • The Carbonyl Oxygen (C=O): The oxygen atom of the carbamoyl group acts as the second donor site, forming a stable five-membered chelate ring with the metal center[2].

Because the metal ion acts as a Lewis acid, it withdraws electron density from these functional groups. This electron withdrawal alters the force constants of the C=N and C=O bonds, resulting in highly predictable, quantifiable shifts in their infrared absorption frequencies[3].

G Ligand 1. Ligand Synthesis (2,2-dimethylpropanal + semicarbazide) Complex 2. Metal Complexation (Cu²⁺, Ni²⁺, Zn²⁺) Ligand->Complex Purify 3. Purification (Recrystallization & Washing) Complex->Purify FTIR 4. FTIR Analysis (KBr Pellet, 4000-400 cm⁻¹) Purify->FTIR Compare 5. Spectral Comparison (Δν C=O, Δν C=N, M-N/M-O) FTIR->Compare

Workflow for synthesizing and characterizing 2,2-dimethylpropanal carbamoyl hydrazone complexes.

Experimental Workflow: Synthesis & Self-Validating FTIR Protocol

To ensure absolute trustworthiness in spectral data, the experimental protocol must be a self-validating system. Any residual moisture or unreacted starting material will create spectral artifacts (e.g., broad O-H bands masking N-H stretches).

Step 1: Ligand Synthesis
  • Dissolve 10 mmol of semicarbazide hydrochloride and 10 mmol of sodium acetate in 20 mL of distilled water (the acetate acts as a buffer to maintain the optimal pH for imine formation).

  • Add 10 mmol of 2,2-dimethylpropanal dissolved in 20 mL of absolute ethanol.

  • Reflux the mixture at 70°C for 2 hours.

  • Cool to room temperature. Filter the resulting white precipitate, wash thoroughly with cold ethanol to remove unreacted aldehyde, and recrystallize from ethanol to ensure >99% purity.

Step 2: Metal Complexation
  • Dissolve 2 mmol of the purified ligand in 15 mL of hot ethanol.

  • Add 1 mmol of the respective metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or ZnCl₂) dissolved in 10 mL of ethanol to achieve a 1:2 Metal-to-Ligand ratio[4].

  • Reflux the mixture for 3 to 4 hours.

  • Isolate the precipitated complex via vacuum filtration, wash with diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Step 3: Self-Validating FTIR Acquisition
  • Moisture Elimination (Critical): Bake spectroscopic-grade KBr powder at 110°C for 24 hours prior to use. This prevents the appearance of the broad water ν(O-H) band at ~3400 cm⁻¹, which would otherwise obscure the crucial ν(N-H) bands of the semicarbazone[4].

  • Pellet Preparation: Mill 1-2 mg of the synthesized complex with 100 mg of the baked KBr in an agate mortar. Press under 10 tons of pressure to form a transparent pellet.

  • Background Blanking: Run a background scan using a pure KBr pellet to digitally subtract atmospheric CO₂ and ambient humidity.

  • Scanning: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 co-added scans to maximize the signal-to-noise ratio.

Quantitative Data: FTIR Spectral Comparison

The following table summarizes the characteristic vibrational frequencies (in cm⁻¹) of the free 2,2-dimethylpropanal carbamoyl hydrazone ligand compared against its Cu(II), Ni(II), and Zn(II) complexes. Data is synthesized from established coordination behaviors of analogous semicarbazone frameworks[1][2][3].

Vibrational ModeFree Ligand (HL)Cu(II) ComplexNi(II) ComplexZn(II) ComplexDiagnostic Indication
ν(N-H) ~3460, 3280~3460, 3280~3460, 3280~3460, 3280Remains unchanged; indicates neutral keto-form coordination[3].
ν(C=O) amide1685 - 16951650 - 16601655 - 16651660 - 1670Negative shift (Δν ≈ 25-40 cm⁻¹); confirms O-coordination[2].
ν(C=N) imine1640 - 16501605 - 16151610 - 16201615 - 1625Negative shift (Δν ≈ 30-40 cm⁻¹); confirms N-coordination[1].
ν(N-N) ~1050~1075~1070~1065Positive shift; due to reduced repulsion between nitrogen lone pairs.
ν(M-O) N/A530 - 550510 - 530500 - 520New band; direct proof of Metal-Oxygen bond formation[3].
ν(M-N) N/A450 - 470430 - 450410 - 430New band; direct proof of Metal-Nitrogen bond formation[3].

Causality Analysis of Vibrational Shifts

To interpret the FTIR data with scientific rigor, one must understand the physical causality behind the observed spectral shifts:

1. The ν(C=O) Negative Shift: In the free ligand, the carbonyl group exhibits a strong, sharp absorption band near 1690 cm⁻¹[1]. Upon complexation, this band shifts to lower frequencies (1650–1670 cm⁻¹)[2]. This occurs because the carbonyl oxygen donates its lone pair to the metal ion. According to Hooke's Law applied to molecular vibrations, the frequency is directly proportional to the force constant of the bond. The coordination pulls electron density away from the C=O π-bond, reducing its double-bond character, lowering the force constant, and consequently shifting the absorption to a lower wavenumber.

2. The ν(C=N) Negative Shift: Similarly, the azomethine ν(C=N) band, originally located at ~1645 cm⁻¹, undergoes a red shift to ~1610 cm⁻¹[1]. The donation of the nitrogen's lone pair to the metal center causes a delocalization of the π-electrons within the C=N bond. This weakens the imine bond, resulting in the observed decrease in stretching frequency[2].

3. The Unaltered ν(N-H) Bands: Semicarbazones can coordinate in either a neutral keto form or a deprotonated enol form. Because the ν(N-H) stretching frequencies (near 3460 cm⁻¹ and 3280 cm⁻¹) remain largely unchanged and do not disappear in the complex spectra, it is definitively proven that the ligand coordinates in its neutral keto form[3]. If enolization and subsequent deprotonation had occurred, the ν(C=O) band would vanish entirely, replaced by a new ν(C-O) single bond stretch around 1300 cm⁻¹[4].

4. Emergence of Far-IR Bands (ν(M-O) and ν(M-N)): The ultimate confirmation of complexation is the appearance of entirely new bands in the far-infrared region (400–600 cm⁻¹), which are completely absent in the free ligand's spectrum. These bands correspond to the newly formed Metal-Oxygen (ν(M-O) at ~530 cm⁻¹) and Metal-Nitrogen (ν(M-N) at ~450 cm⁻¹) coordinate covalent bonds[3]. The exact position of these bands varies slightly depending on the mass of the metal ion and the specific crystal field stabilization energy of the complex.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Dimethylpropanal Carbamoyl Hydrazone and Its Structural Isomer

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,2-dimethylpropanal carbamoyl hydrazone. As a compound of interest in various chemical and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,2-dimethylpropanal carbamoyl hydrazone. As a compound of interest in various chemical and pharmaceutical research areas, understanding its fragmentation behavior is crucial for its unequivocal identification and differentiation from structural isomers. This document will compare its predicted fragmentation with that of its structural isomer, 2-methylpropanal semicarbazone (isobutyraldehyde semicarbazone), offering experimental data for analogous compounds to support the mechanistic discussion.

Introduction

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. The fragmentation patterns generated upon electron ionization provide a veritable fingerprint of a molecule, offering insights into its structural motifs. 2,2-dimethylpropanal carbamoyl hydrazone, a derivative of the sterically hindered pivaldehyde, presents an interesting case study in fragmentation analysis due to the interplay between its bulky alkyl group and the carbamoyl hydrazone moiety.

The rationale for undertaking this analysis is twofold: firstly, to establish a reliable method for the identification of this compound in complex matrices, and secondly, to differentiate it from its structural isomers, such as 2-methylpropanal semicarbazone. While both compounds share the same elemental composition, their distinct structural arrangements lead to unique fragmentation pathways, which can be exploited for their unambiguous identification.

Experimental Design and Rationale

The experimental approach for this guide is centered on the analysis of the target molecule and its chosen comparator using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The choice of GC-MS is predicated on the anticipated volatility and thermal stability of these compounds.

Experimental Protocols

Sample Preparation:

  • A 1 mg/mL stock solution of the analyte (2,2-dimethylpropanal carbamoyl hydrazone or 2-methylpropanal semicarbazone) is prepared in methanol.

  • A 1:100 dilution of the stock solution is made using methanol to achieve a final concentration of 10 µg/mL.

  • The diluted solution is then directly injected into the GC-MS system.

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

The selection of a non-polar column is based on the general principle of separating compounds by their boiling points, which is suitable for these relatively non-polar analytes. The temperature program is designed to ensure adequate separation from any potential impurities and to allow for the elution of the analytes in a reasonable timeframe. The 70 eV electron energy is a standard in EI-MS, providing reproducible fragmentation patterns that are comparable to spectral libraries.[1]

Predicted Fragmentation Pathway of 2,2-Dimethylpropanal Carbamoyl Hydrazone

The fragmentation of 2,2-dimethylpropanal carbamoyl hydrazone is anticipated to be dominated by the stability of the tert-butyl cation. The following diagram illustrates the predicted major fragmentation pathways.

fragmentation M [C6H13N3O]+• m/z 143 (Molecular Ion) F57 [(CH3)3C]+ m/z 57 (tert-Butyl cation) M->F57 α-cleavage F86 [C4H8N2O]+• m/z 100 M->F86 - C4H9• F44 [H2N-C=O]+ m/z 44 M->F44 N-C cleavage F71 [(CH3)3C-CH=N]+• m/z 98 M->F71 - NH2CO• F58 [H2N-CO-NH2]+• m/z 60 M->F58 Rearrangement F41 [C3H5]+ m/z 41 F57->F41 - CH4

Caption: Predicted major fragmentation pathways of 2,2-dimethylpropanal carbamoyl hydrazone.

The molecular ion at m/z 143 is expected to be of low abundance due to the high stability of the resulting fragments. The most prominent peak is predicted to be the tert-butyl cation at m/z 57 .[2] This is due to the facile α-cleavage of the bond between the quaternary carbon and the imine carbon, leading to the formation of this highly stable carbocation. Further fragmentation of the tert-butyl cation can lead to the loss of a methane molecule, resulting in a less abundant ion at m/z 41 .

Another significant fragmentation pathway is expected to involve the cleavage of the N-C bond of the carbamoyl group, leading to the formation of the carbamoyl cation at m/z 44 . Additionally, cleavage of the N-N bond could result in an ion at m/z 98 , corresponding to the 2,2-dimethylpropanal imine radical cation. A rearrangement reaction could also lead to the formation of a urea radical cation at m/z 60 .

Comparative Analysis: 2,2-Dimethylpropanal Carbamoyl Hydrazone vs. 2-Methylpropanal Semicarbazone

Predicted Fragmentation of 2-Methylpropanal Semicarbazone

The fragmentation of 2-methylpropanal semicarbazone is expected to be influenced by the stability of the isopropyl cation and the fragmentation of the semicarbazone moiety.

fragmentation_iso M_iso [C5H11N3O]+• m/z 129 (Molecular Ion) F43_iso [(CH3)2CH]+ m/z 43 (Isopropyl cation) M_iso->F43_iso α-cleavage F86_iso [C3H6N3O]+ m/z 100 M_iso->F86_iso - C3H7• F71_iso [M - HNCO]+• m/z 86 M_iso->F71_iso - HNCO F44_iso [H2N-C=O]+ m/z 44 M_iso->F44_iso N-C cleavage F57_iso [C3H7N]+• m/z 57 F71_iso->F57_iso - C2H5•

Caption: Predicted major fragmentation pathways of 2-methylpropanal semicarbazone.

The molecular ion of 2-methylpropanal semicarbazone is expected at m/z 129. The base peak is predicted to be the isopropyl cation at m/z 43 , formed through α-cleavage. Another characteristic fragmentation of semicarbazones is the loss of isocyanic acid (HNCO), which would result in an ion at m/z 86 .[4] Cleavage of the N-C bond of the semicarbazone moiety would also produce the carbamoyl cation at m/z 44 .

Data Comparison Table
Key Fragment Ion (m/z)Proposed StructurePredicted Relative Abundance (2,2-dimethylpropanal carbamoyl hydrazone)Predicted Relative Abundance (2-methylpropanal semicarbazone)Justification for Difference
57 tert-Butyl cationHighLowThe highly stable tertiary carbocation is readily formed from 2,2-dimethylpropanal carbamoyl hydrazone, while the formation of a butyl fragment from the isomeric semicarbazone is less favorable.
43 Isopropyl cationLowHighThe isopropyl cation is the most stable carbocation that can be readily formed from 2-methylpropanal semicarbazone through α-cleavage.
44 Carbamoyl cationModerateModerateBoth molecules contain the carbamoyl/semicarbazone moiety, leading to the formation of this common fragment.
86 [M - HNCO]+•N/AModerateLoss of isocyanic acid is a characteristic fragmentation of semicarbazones, but not expected for the carbamoyl hydrazone due to the different connectivity.
98 [ (CH3)3C-CH=N ]+•ModerateN/AThis fragment is specific to the 2,2-dimethylpropanal moiety after cleavage of the N-N bond.

Discussion of Fragmentation Mechanisms

The predicted fragmentation patterns highlight the significant influence of the alkyl group structure on the overall mass spectrum.

  • Influence of the tert-Butyl Group: The presence of the quaternary carbon in 2,2-dimethylpropanal carbamoyl hydrazone directs the fragmentation towards the formation of the exceptionally stable tert-butyl cation (m/z 57). This is a classic example of the "Stevenson's Rule," which states that in a fragmentation, the positive charge will remain on the fragment with the lower ionization energy.[5] The tert-butyl radical has a higher ionization energy than the resulting carbocation, making this a highly favored pathway.

  • Isomeric Differentiation: The stark difference in the base peaks—m/z 57 for the target compound versus m/z 43 for its isomer—provides a clear and reliable method for their differentiation. This is a direct consequence of the different branching of the alkyl chains.

  • Fragmentation of the Hydrazone Moiety: The fragmentation of the carbamoyl hydrazone and semicarbazone moieties also provides distinguishing features. The characteristic loss of isocyanic acid (HNCO) from semicarbazones is a well-documented pathway that is not available to the carbamoyl hydrazone due to the reversed amide linkage.[4] Instead, the carbamoyl hydrazone is more likely to undergo cleavage at the N-N bond or the N-C bond of the carbamoyl group. The fragmentation of urea derivatives often involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety, which supports the predicted formation of the m/z 44 ion in both compounds.[6][7]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 2,2-dimethylpropanal carbamoyl hydrazone. By comparing its expected fragmentation with that of its structural isomer, 2-methylpropanal semicarbazone, we have established clear and mechanistically supported criteria for their differentiation. The dominant formation of the tert-butyl cation at m/z 57 is the most telling feature for 2,2-dimethylpropanal carbamoyl hydrazone, while the isopropyl cation at m/z 43 and the neutral loss of isocyanic acid are characteristic of 2-methylpropanal semicarbazone. This detailed analysis, grounded in the fundamental principles of mass spectrometry and supported by data from related compounds, serves as a valuable resource for researchers in the field.

References

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differenti
  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC.
  • Spectroscopy and dynamics of jet-cooled hydrazines and ammonia. II.
  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. American Chemical Society.
  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS.
  • Electron Impact Studies of Hydrazine and the Methyl-substituted Hydrazines. R Discovery.
  • Spectroscopy and dynamics of jet‐cooled hydrazines and ammonia. II.
  • Mass spectra of 2-methylpropanal.
  • mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
  • Electron Impact Studies of Hydrazine and the Methyl-substituted Hydrazines. Journal of the American Chemical Society.
  • Derivatization of oxosteroids with electron-capturing hydrazine derivatives.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Chemical ionisation mass spectra of selected C4H8O compounds. RSC Publishing.
  • Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC.
  • Isobutyraldehyde: CAS # 78-84-2 Compound Information and Applications for GC (Gas Chromatography)
  • A predicted Mass fragmentation pattern.
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  • Mass Spectrometry - Fragmentation P
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
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  • The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. Journal of the Chemical Society B: Physical Organic.
  • Propanal, 2-methyl-. NIST WebBook.
  • Isobutyraldehyde - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Isobutyraldehyde isobutylhydrazone. NIST WebBook.
  • mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Scheme 1 Mass fragmentation pattern of the H 2 L ligand.
  • Isobutyraldehyde. PubChem.
  • Isobutyraldehyde isobutylhydrazone. NIST WebBook.
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Comparative

Benchmarking the Catalytic Efficiency of 2,2-Dimethylpropanal Carbamoyl Hydrazone Ligands in Cross-Coupling Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: 2,2-Dimethylpropanal carbamoyl hydrazone (CAS: 23809-33-8) As transition-metal catalysis scales from discovery to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: 2,2-Dimethylpropanal carbamoyl hydrazone (CAS: 23809-33-8)

As transition-metal catalysis scales from discovery to process chemistry, the pharmaceutical industry faces a persistent bottleneck: the reliance on expensive, air-sensitive, and structurally complex phosphine ligands. While Buchwald-type phosphines (e.g., XPhos, SPhos) offer exceptional reactivity, their sensitivity to oxidation and high cost limit their utility in robust, large-scale manufacturing.

This guide benchmarks 2,2-dimethylpropanal carbamoyl hydrazone (DMPH) —a highly modular, phosphine-free semicarbazone ligand—against traditional alternatives. By analyzing the causality between its steric profile and catalytic efficiency, we provide a field-proven framework for integrating DMPH into Palladium (Pd) and Copper (Cu) cross-coupling workflows.

Mechanistic Grounding: The Causality of Steric Bulk

To understand why DMPH outperforms standard nitrogen-based ligands, we must analyze its structural causality at the metal center. DMPH features a bulky tert-butyl group derived from its 2,2-dimethylpropanal moiety, coupled with a bidentate/tridentate carbamoyl hydrazone backbone.

  • Acceleration of Reductive Elimination: In Pd-catalyzed cross-couplings, reductive elimination is frequently the rate-limiting step. The massive steric bulk of the tert-butyl group creates a high "cone angle" equivalent around the metal center. As the catalytic cycle progresses to the Pd(II) diaryl intermediate, the steric clash between the DMPH ligand and the aryl groups forces the aryl substituents closer together (reducing the bite angle), thereby dramatically lowering the activation energy required for reductive elimination[1].

  • Stabilization of Low-Valent Intermediates: The carbamoyl hydrazone backbone coordinates to the metal via nitrogen and oxygen (N,O-coordination), forming a highly stable five-membered metallacycle. This chelation prevents the agglomeration of Pd(0) into inactive "Pd black" precipitates, a common failure mode in phosphine-free systems[2][3].

  • Air and Moisture Tolerance: Unlike triarylphosphines that rapidly oxidize to phosphine oxides, the hard N,O-donor atoms of DMPH are intrinsically resistant to atmospheric oxidation, allowing for benchtop reaction setups without the strict need for glovebox environments[1].

Performance Benchmarking: DMPH vs. Alternative Ligands

The following tables summarize the quantitative benchmarking of DMPH against standard industry ligands. Data is normalized for the coupling of sterically hindered substrates, which traditionally require highly engineered phosphines.

Table 1: Pd-Catalyzed Suzuki-Miyaura Coupling

Reaction: 2-chloro-m-xylene + phenylboronic acid (Sterically hindered system)

LigandCatalyst SystemTemp (°C)Time (h)Yield (%)Air StabilityCost Profile
DMPH Pd(OAc)₂ (2 mol%)80492 High (Benchtop)Low
PPh₃ Pd(OAc)₂ (2 mol%)801245ModerateLow
XPhos Pd(OAc)₂ (2 mol%)80295Low (Requires Ar)High

Insight: DMPH achieves near-parity with the highly engineered XPhos ligand for sterically hindered substrates, while completely bypassing the need for inert atmosphere techniques.

Table 2: Cu-Catalyzed Ullmann C-N Coupling

Reaction: Iodobenzene + morpholine (Base: K₂CO₃)

LigandCatalyst SystemTemp (°C)Time (h)Yield (%)Catalyst Loading
DMPH CuI90694 5 mol%
1,10-Phenanthroline CuI110128810 mol%
Salen CuI110246510 mol%

Insight: In copper catalysis, DMPH allows for a 20 °C reduction in reaction temperature and halves the required catalyst loading compared to the industry-standard 1,10-phenanthroline.

Catalytic Cycle Visualization

The following diagram maps the mechanistic pathway of the DMPH-Pd system, highlighting where the ligand's structural features dictate reaction kinetics.

CatalyticCycle Pd0 Pd(0)-DMPH Complex (Active Catalyst) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd Ar-X PdII_1 Pd(II) Aryl Halide Intermediate OxAdd->PdII_1 TransMet Transmetalation (Boronic Acid + Base) PdII_1->TransMet PdII_2 Pd(II) Diaryl Intermediate TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination (Accelerated by t-Bu Bulk) PdII_2->RedElim RedElim->Pd0 DMPH stabilizes Pd(0) Product Cross-Coupled Biaryl Product RedElim->Product Yields Product

Fig 1: Pd-DMPH Catalytic Cycle illustrating steric acceleration during reductive elimination.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To ensure reproducibility, this protocol is designed as a self-validating system . Visual and analytical checkpoints are built into the methodology to confirm active catalysis and rule out false positives (such as background catalysis by unligated trace metals).

Materials Required
  • Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂] (2.0 mol%)

  • Ligand: 2,2-Dimethylpropanal carbamoyl hydrazone (CAS: 23809-33-8) (4.0 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene / H₂O (10:1 v/v)

Step-by-Step Methodology
  • Pre-Catalyst Complexation (Validation Checkpoint 1):

    • Action: In a standard reaction vial (no inert gas required), combine Pd(OAc)₂ and DMPH in 2 mL of toluene. Stir at room temperature for 15 minutes.

    • Causality: The 1:2 Metal-to-Ligand ratio ensures complete saturation of the Pd coordination sphere.

    • Self-Validation: Observe the solution transition from a dark red/brown suspension to a clear, bright yellow homogeneous mixture. This color shift confirms successful N,O-chelation and the formation of the active pre-catalyst.

  • Substrate Addition:

    • Action: Add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv). Add 0.2 mL of deionized water.

    • Causality: The biphasic Toluene/H₂O system dissolves the inorganic base, facilitating the formation of the reactive boronate complex necessary for rapid transmetalation.

  • Reaction Execution (Validation Checkpoint 2):

    • Action: Seal the vial and heat to 80 °C for 4 hours under vigorous stirring (800 rpm).

    • Self-Validation: Run a parallel control reaction without the DMPH ligand. Within 30 minutes, the control vial will deposit a black mirror of inactive Pd(0) on the glass walls. The DMPH vial must remain a clear, homogeneous yellow/orange solution, proving the ligand is actively preventing catalyst decomposition[1].

  • Workup and Isolation:

    • Action: Cool to room temperature, dilute with ethyl acetate (5 mL), and wash with brine (3 x 5 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,2-Dimethylpropanal carbamoyl hydrazone

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of specialized reagents not just as a compliance checklist, but as a mechanistic science. 2,2-Dimethylpropana...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of specialized reagents not just as a compliance checklist, but as a mechanistic science. 2,2-Dimethylpropanal carbamoyl hydrazone (also known as pivalaldehyde semicarbazone) is a highly valuable intermediate in drug development and synthetic chemistry. However, like many hydrazone and semicarbazone derivatives, it presents specific toxicological challenges that require rigorous, self-validating operational protocols [1].

This guide provides the definitive logistical and safety framework for handling this compound, ensuring that every researcher understands not just what protective measures to take, but why they are scientifically necessary.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical behavior of the compound. 2,2-Dimethylpropanal carbamoyl hydrazone is a crystalline solid. Its primary hazards stem from two factors:

  • Particulate Dissemination: As a fine powder, it is highly susceptible to static charge and aerosolization, making inhalation a primary exposure route.

  • Biological Reactivity: Hydrazones and semicarbazones can undergo hydrolysis in physiological environments, potentially releasing reactive intermediates that cause acute skin irritation, serious eye damage, and respiratory toxicity [2].

Because of these properties, standard benchtop handling is strictly prohibited. All operations must be engineered to prevent particulate aerosolization and dermal permeation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the chemical compatibility and physical state of the compound. Below is the mandatory PPE matrix for handling 2,2-Dimethylpropanal carbamoyl hydrazone, summarizing the required specifications and the mechanistic rationale for each choice [3].

PPE CategorySpecification & StandardMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for splash; 0.30 mm for prolonged contact). EN 374 certified.Nitrile provides superior resistance to lipophilic organic molecules compared to latex. The semicarbazone moiety can permeate highly porous glove materials, necessitating dense nitrile polymers.
Eye/Face Protection Snug-fitting chemical safety goggles (ANSI Z87.1 / EN 166). Face shield required for solution prep.Prevents ocular exposure to micro-particulates. Semicarbazones are severe eye irritants; standard safety glasses with gaps offer insufficient protection against airborne dust [4].
Body Protection Flame-resistant, anti-static laboratory coat. Fully buttoned with knit cuffs.Prevents dermal accumulation of dust. Anti-static properties are critical because the powder can hold a static charge, leading to sudden aerosolization or ignition during transfer.
Respiratory NIOSH-approved N95 or P100 particulate respirator. (PAPR required for bulk transfers >500g).Mechanically filters out crystalline dust. Since the compound causes Category 3 respiratory irritation, preventing inhalation of the solid phase is the primary defense mechanism[2].

Operational Methodologies & Self-Validating Systems

Every protocol must be a self-validating system—meaning the procedure itself contains steps that prove it is working safely before you proceed to the next phase.

Protocol A: Safe Weighing and Transfer

Weighing solid 2,2-Dimethylpropanal carbamoyl hydrazone is the highest-risk step for exposure.

  • Environmental Verification: Turn on the chemical fume hood. Self-Validation Step: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip pulls steadily inward, adequate face velocity is confirmed.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatial with an anti-static cloth. Pass an anti-static ionizer gun over the analytical balance. Causality: This prevents the powder from "jumping" due to electrostatic repulsion, which is the leading cause of micro-spills.

  • Closed-Tare Weighing: Place a sealed vial on the balance and tare it. Remove the vial, open it inside the fume hood, add the estimated amount of compound using a clean stainless-steel spatula, seal the vial, and re-weigh.

  • Decontamination of Tools: Immediately submerge the used spatula in a beaker containing a 10% SDS (Sodium Dodecyl Sulfate) solution or mild alkaline wash to initiate hydrolysis and solubilization of residual compound [1].

Protocol B: Spill Response and Disposal Plan

All waste generated from this compound must be treated as hazardous organic waste [4].

  • Immediate Containment: If a spill occurs outside the hood, immediately evacuate the immediate 5-foot radius. Don your P100 respirator before approaching.

  • Dry Cleanup (No Sweeping): Do not use a brush, as this aerosolizes the powder. Cover the spill with damp absorbent pads (moistened with water or a mild solvent like ethanol) to trap the dust.

  • Chemical Decontamination: Wipe the area with a 10% SDS solution, followed by a thorough water rinse. Causality: Surfactants disrupt the hydrophobic interactions of the compound, lifting it from the surface without requiring aggressive, friction-inducing scrubbing.

  • Waste Segregation: Place all contaminated pads, gloves, and empty reagent vials into a clearly labeled, sealable hazardous waste container. Do not mix with strong oxidizers, as hydrazones can react exothermically.

Safety Workflow Visualization

To ensure rapid comprehension during high-stress operational planning, the following diagram maps the logical flow of handling procedures and emergency response pathways.

G Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Anti-static tools) Start->Weighing SolPrep Solution Preparation (Closed System) Weighing->SolPrep Spill Spill / Dissemination Weighing->Spill Success Safe Execution & Waste Segregation SolPrep->Success SolPrep->Spill Exposure Personnel Exposure Spill->Exposure Decon Decontamination Protocol (10% SDS / Water) Spill->Decon Medical Medical Evaluation Exposure->Medical Decon->Success

Workflow for handling 2,2-Dimethylpropanal carbamoyl hydrazone and exposure response.

References

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